Product packaging for Deflazacort(Cat. No.:CAS No. 14484-47-0)

Deflazacort

Cat. No.: B1670188
CAS No.: 14484-47-0
M. Wt: 441.5 g/mol
InChI Key: FBHSPRKOSMHSIF-GRMWVWQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deflazacort is a glucocorticoid corticosteroid that serves as a critical research tool in immunological and muscular dystrophy studies . As a prodrug, it is rapidly metabolized in the body to its active form, 21-desacetylthis compound, which exerts its effects by modulating the immune system and reducing inflammation . This mechanism of action underpins its primary research application as a standard intervention in models of Duchenne Muscular Dystrophy (DMD), where it has been shown to help maintain muscle strength and slow the progression of disability . Its anti-inflammatory and immunosuppressive properties are also relevant for investigations into a broader range of conditions, including rheumatoid arthritis, nephrotic syndrome, and systemic lupus erythematosus . From a pharmacological perspective, this compound is noted for a therapeutic profile that may offer a differentiated effect on metabolic parameters compared to other corticosteroids like prednisone, with some studies indicating a potentially lower impact on parameters associated with osteoporosis and a lesser diabetogenic effect, making it a compound of interest for comparative mechanistic studies . Researchers should note that this compound is metabolized by CYP3A4 and interacts with corresponding inhibitors and inducers; co-administration with strong CYP3A4 inhibitors necessitates a significant dose reduction, while use with strong inducers should be avoided . This product is strictly for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications. REFERENCES This product description is formulated based on information from publicly available and authoritative sources, including the Cleveland Clinic, MedlinePlus, Medscape, and others. All information is presented for the sole purpose of supporting scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31NO6 B1670188 Deflazacort CAS No. 14484-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHSPRKOSMHSIF-GRMWVWQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020378
Record name Deflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14484-47-0
Record name Deflazacort
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14484-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deflazacort [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deflazacort
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deflazacort
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deflazacort
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFLAZACORT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>215 C
Record name Deflazacort
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11921
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Molecular and Cellular Mechanisms of Action of Deflazacort

Glucocorticoid Receptor Binding and Translocation Dynamics

The initial step in the mechanism of action involves the interaction of the active metabolite of deflazacort with glucocorticoid receptors within the cell. patsnap.compatsnap.com

Intracellular Glucocorticoid Receptor Interactions of the Active Metabolite (21-Desacetylthis compound)

This compound is rapidly converted by plasma esterases to its pharmacologically active metabolite, 21-desacetylthis compound. wikipedia.orgtaylorandfrancis.comresearchgate.netmims.com This active metabolite is responsible for the majority of the pharmacological actions attributed to this compound. patsnap.com At the cellular level, 21-desacetylthis compound penetrates cellular membranes and binds to glucocorticoid receptors (GRs) located in the cytoplasm. patsnap.com This binding induces a conformational change in the receptor. patsnap.com Studies have shown that 21-desacetylthis compound displaces [3H]dexamethasone from cytosol receptor sites in various rat tissues in vitro. researchgate.net While it may be less active than prednisolone (B192156) in its direct binding to glucocorticoid receptors, 21-desacetylthis compound has been shown to stabilize the resulting steroid-receptor complex more effectively in certain tissues like the kidney and thymus in vitro. researchgate.net The glucocorticoid receptor typically resides in the cytoplasm in a complex with chaperone proteins, such as heat shock protein 90 (Hsp90). nih.govufrgs.br Upon ligand binding, the GR undergoes a conformational change, dissociates from these chaperones, and is then able to translocate into the nucleus. patsnap.comfrontiersin.org

Transcriptional Modulation and Gene Expression Regulation

The interaction of the activated glucocorticoid receptor with DNA and other transcription factors leads to the modulation of gene expression, resulting in both the upregulation of anti-inflammatory gene products and the downregulation of pro-inflammatory cytokine expression. patsnap.combionova.co.in

Upregulation of Anti-inflammatory Gene Products

One of the primary outcomes of GR activation by 21-desacetylthis compound is the upregulation of the transcription of genes encoding anti-inflammatory proteins. patsnap.com An example of such a protein is lipocortin-1 (also known as Annexin A1). patsnap.comufrgs.br Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the production of pro-inflammatory molecules like prostaglandins (B1171923) and leukotrienes, thereby contributing to the reduction of inflammation. patsnap.com

Downregulation of Pro-inflammatory Cytokine Expression (e.g., Interleukins, Tumor Necrosis Factor-alpha)

Concurrently with the upregulation of anti-inflammatory mediators, this compound, through its active metabolite, downregulates the expression of various pro-inflammatory cytokines. patsnap.comresearchgate.net These cytokines play pivotal roles in initiating and propagating the inflammatory response. patsnap.comthermofisher.com Examples of pro-inflammatory cytokines whose expression is suppressed by glucocorticoids, including this compound, include interleukins (such as IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). patsnap.comresearchgate.netthermofisher.comresearchgate.netnih.gov This suppression leads to a significant decrease in inflammation and immune system overactivity. patsnap.com Research in animal models of arthritis has shown that this compound can downregulate the expression of TNF-α and COX-2. researchgate.net Studies have also indicated that this compound can reduce the plasma levels of pro-inflammatory interleukins like TNF-α, IFN-γ, and IL-6. researchgate.net

Cellular Signaling Pathway Interventions

Inhibition of Nuclear Factor-kappa B (NF-κB) Pathway Activation

A key molecular mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway oup.comreveragen.comresearchgate.netmdpi.comtaylorandfrancis.commdpi.comneurologylive.com. NF-κB is a transcription factor that plays a central role in initiating and regulating inflammatory responses by controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules patsnap.commdpi.comwikipedia.orgresearchgate.net.

Glucocorticoids, including this compound's active metabolite, inhibit NF-κB activation through a mechanism known as transrepression oup.comreveragen.com. The activated GR-ligand complex can interfere with NF-κB signaling by preventing its translocation to the nucleus or by directly interacting with NF-κB proteins in the nucleus, thereby inhibiting their ability to bind to DNA and activate gene transcription oup.comreveragen.com. This inhibition leads to a downregulation of the production of pro-inflammatory mediators such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) patsnap.com. Chronic activation of NF-κB is a significant contributor to muscle degeneration and impaired regeneration in conditions like Duchenne muscular dystrophy (DMD), and its inhibition is suggested as a key mechanism for this compound's beneficial effects in such conditions mdpi.comneurologylive.com.

Modulation of Intracellular Calcium Dysregulation

Research suggests that this compound may also influence intracellular calcium homeostasis, which is often disrupted in inflammatory conditions and diseases like DMD nih.govnih.govnih.gov. Dysregulation of intracellular calcium can lead to the activation of proteolytic enzymes, mitochondrial dysfunction, and ultimately cell damage and death nih.gov.

Studies indicate that this compound treatment can improve the rate of calcium uptake in skeletal muscle mitochondria, potentially by affecting the composition of the mitochondrial calcium uniporter subunits nih.gov. This modulation of calcium handling within the cell could contribute to the protective effects observed in muscle tissue nih.gov. While the exact mechanisms are still being investigated, the ability of glucocorticoids to modulate the activity of calcium carriers in muscle cell membranes, including mitochondrial membranes, has been noted nih.gov. The NF-κB pathway itself has also been shown to modulate the transcription of nuclear genes encoding calcium-transporting systems in muscle cells, suggesting a potential link between NF-κB inhibition and calcium modulation by this compound mdpi.comnih.gov.

Potential Activation of the Calcineurin Pathway

There is evidence suggesting that this compound may exert some of its therapeutic effects through the activation of the calcineurin pathway taylorandfrancis.comnih.govnih.govfda.govoup.com. Calcineurin is a calcium-dependent phosphatase that plays a critical role in various cellular processes, including T-cell activation, muscle fiber type determination, and muscle regeneration nih.govoup.com.

Studies, particularly in the context of DMD, have hypothesized that this compound may activate calcineurin, leading to the dephosphorylation and nuclear translocation of the transcription factor NF-ATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1) nih.govfda.gov. NF-ATc1 then promotes the transcription of target genes, including utrophin, a protein functionally similar to dystrophin nih.govfda.govoup.com. Activation of calcineurin signaling has been shown to attenuate dystrophic pathology in animal models oup.com. The observation that the beneficial effects of this compound were abolished when used with a calcineurin inhibitor supports the involvement of this pathway nih.govfda.gov.

Immunomodulatory Effects at the Cellular Level

This compound, as a corticosteroid, possesses significant immunomodulatory properties that affect various immune cells and processes patsnap.comnih.govdrugbank.comresearchgate.netijrti.org. These effects contribute to its use in inflammatory and autoimmune conditions.

Inhibition of Leukocyte Migration to Inflammatory Sites

This compound inhibits the migration of leukocytes (white blood cells) to sites of inflammation patsnap.com. This is a crucial aspect of its anti-inflammatory action. By stabilizing endothelial cell membranes, this compound reduces the permeability of blood vessels, thereby limiting the extravasation and movement of immune cells and inflammatory mediators into affected tissues patsnap.com. This contributes to the reduction of edema and tissue swelling patsnap.com. The inhibition of leukocyte migration is likely mediated, in part, by the suppression of adhesion molecules and chemokines, which are often regulated by the NF-κB pathway oup.com.

Phenotypic and Functional Alterations of Lymphocytes

This compound influences the phenotype and function of lymphocytes, key players in the adaptive immune response nih.govnih.govelsevier.esnih.govimpactfactor.org. Studies have shown that this compound can induce changes in T lymphocyte subsets, such as an increase in suppressor T cells nih.gov. It can also inhibit the expression of HLA Class II antigens on activated T cells and suppress T cell proliferation in mixed lymphocyte reactions nih.govnih.gov.

Research comparing this compound to other corticosteroids like prednisone (B1679067) has indicated that this compound may be more efficient in inducing certain immunomodulatory effects and can differ in the intensity and kinetics of these effects nih.gov. For instance, this compound has been shown to have a greater impact on decreasing interferon-gamma levels compared to prednisone, leading to various immunomodulatory effects, including modulation of JAK-STAT pathways and a shift in macrophage phenotype nih.gov. In vitro studies have demonstrated that this compound and its active metabolite can suppress the proliferation of phytohaemagglutinin (PHA)-stimulated human peripheral blood lymphocytes and inhibit natural killer (NK) cell activity in a dose-dependent manner nih.gov.

Data from studies comparing this compound and prednisone on lymphocyte populations in patients with rheumatoid arthritis illustrate differential effects on T lymphocyte subsets and HLA Class II antigen expression. While both corticosteroids induced T lymphocyte depletion and increased suppressor T cells, the specific impact and kinetics could vary nih.govnih.gov.

Table 1: Comparative Immunomodulatory Effects on Lymphocytes (Illustrative Data from Research Findings)

EffectThis compoundPrednisoneSource
T lymphocyte depletionObservedObserved nih.gov
Increase in suppressor T cellsObservedObserved nih.gov
Inhibition of HLA Class II expression on activated T cellsObservedObserved nih.govnih.gov
Suppression of T cell proliferation in mixed lymphocyte reactionsObservedObserved nih.govnih.gov
Impact on Interferon-gamma levelsGreater decrease compared to prednisoneLesser decrease compared to this compound nih.gov
Suppression of PHA-stimulated PBL proliferation (in vitro)Potent, dose-dependentPotent, dose-dependent nih.gov
Inhibition of NK cell activity (in vitro)SuppressedNo effect reported in this study nih.gov

Vascular and Metabolic Interventions

Beyond its direct anti-inflammatory and immunomodulatory actions, this compound also influences vascular permeability and metabolic processes patsnap.com.

This compound contributes to vascular stabilization by reducing the permeability of blood vessels patsnap.com. This effect, as mentioned earlier, helps to limit the migration of immune cells and inflammatory mediators into tissues, thereby reducing edema and swelling patsnap.com.

Regarding metabolic interventions, like other corticosteroids, this compound can influence the metabolism of carbohydrates, proteins, and fats patsnap.com. It can promote gluconeogenesis (the production of glucose from non-carbohydrate sources) and the breakdown of muscle proteins into amino acids patsnap.com. These amino acids can then be converted into glucose, providing energy, but this process can also contribute to muscle wasting patsnap.com. This compound has been noted to have a relatively milder impact on glucose metabolism compared to some other corticosteroids wikipedia.orgresearchgate.netelsevier.es.

Corticosteroids also affect calcium regulation, decreasing its absorption and increasing its excretion, which can impact bone health rxlist.comdrugs.com. This compound is often considered to have a smaller impact on calcium metabolism and a lower risk of reducing bone mineral density compared to some other synthetic corticosteroids wikipedia.orgelsevier.esrxlist.com.

Promotion of Gluconeogenesis and Protein Catabolism Pathways

This compound, like other glucocorticoids, influences metabolic pathways, particularly promoting gluconeogenesis and protein catabolism patsnap.comtexas.gov. Glucocorticoids stimulate gluconeogenesis, primarily in the liver, which is the process of synthesizing glucose from non-carbohydrate substrates such as amino acids and glycerol (B35011) wikipedia.orgnih.gov. This is achieved by enhancing the expression of key enzymes involved in the gluconeogenesis pathway wikipedia.org.

Concurrently, this compound promotes the breakdown of muscle proteins into amino acids, a process known as protein catabolism patsnap.comresearchgate.net. These mobilized amino acids then serve as substrates for gluconeogenesis patsnap.comwikipedia.org. This action helps supply energy, particularly during periods of stress patsnap.com. Glucocorticoids can shift the balance towards greater catabolic loss of protein and decreased anabolic synthesis in muscle through several pathways, including suppressing the IGF-1/AKT/mTOR signaling cascade mdpi.com. This suppression leads to decreased protein synthesis and increased transcription of factors like FOXO1 researchgate.netmdpi.com. Activation of the glucocorticoid receptor can also induce the transcription of myostatin, FOXO1, and other E3 ligases, further increasing proteolysis and diminishing protein synthesis mdpi.commdpi.com.

Studies have shown that this compound is able to increase gluconeogenesis and hepatic glycogen (B147801) synthesis nih.govmdpi.com. Research comparing this compound to other glucocorticoids in animal models has indicated its potency in increasing gluconeogenesis nih.gov.

Here is a summary of some key molecular and cellular effects:

MechanismEffect
Glucocorticoid Receptor BindingModulation of gene transcription (upregulation of anti-inflammatory, downregulation of pro-inflammatory proteins)
Endothelial Cell Membrane StabilizationReduced vascular permeability
Inhibition of Inflammatory MediatorsDecreased synthesis of VEGF, prostaglandins, pro-inflammatory cytokines
Promotion of GluconeogenesisIncreased glucose synthesis from non-carbohydrate sources
Promotion of Protein CatabolismBreakdown of muscle protein to provide amino acids for gluconeogenesis

Data from studies on gluconeogenesis induction by glucocorticoids, including this compound, highlight their impact on carbohydrate metabolism. For instance, studies evaluating the ability of glucocorticoids to induce glycogen deposition in the liver of surrenalectomized rats have shown that this compound is able to increase gluconeogenesis and hepatic glycogen synthesis nih.govresearchgate.net.

Pharmacological Profile of Deflazacort: Beyond Basic Pharmacokinetics

Prodrug Activation and Metabolism Pathways

Deflazacort undergoes rapid conversion to its pharmacologically active metabolite, 21-desacetylthis compound (also referred to as 21-desDFZ or D 21-OH), after oral administration. drugbank.comnih.govmims.come-lactancia.orgnewdrugapprovals.org This conversion is primarily mediated by plasma esterases. drugbank.commims.come-lactancia.orgfda.govdrugs.comnih.gov

Plasma Esterase-Mediated Conversion to the Active Metabolite (21-Desacetylthis compound)

Upon entering the systemic circulation after oral absorption, this compound is quickly and extensively hydrolyzed by esterase enzymes present in the plasma. drugbank.commims.come-lactancia.orgfda.govdrugs.comnih.gov This deacetylation at the C-21 position results in the formation of 21-desacetylthis compound, the main active metabolite responsible for the drug's anti-inflammatory and immunosuppressive properties. drugbank.commims.comnewdrugapprovals.orgfda.govdrugs.comfda.gov The conversion is rapid, contributing to the relatively short half-life of the parent compound, this compound, which ranges from 1.1 to 1.9 hours. drugbank.commims.come-lactancia.orgnih.gov

Cytochrome P450 (CYP3A4) Mediated Further Metabolism of the Active Metabolite

Following its formation, the active metabolite, 21-desacetylthis compound, undergoes further metabolism, primarily by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.comfda.govdrugs.comfda.gov This process leads to the formation of several inactive metabolites. drugbank.commims.comfda.govdrugs.com One identified major inactive metabolite is 6β-hydroxy-21-desacetyl this compound (also referred to as this compound 6-beta-OH or Metabolite III). drugbank.come-lactancia.orgfda.govdrugs.comnih.gov Analysis of clinical data has shown that the exposure of 6β-hydroxy this compound can be significant, with its exposure relative to 21-desacetylthis compound being approximately 76% in studies involving patients. fda.gov The extensive metabolism of 21-desacetylthis compound by CYP3A4 is a key factor in its elimination. drugbank.comfda.govdrugs.comfda.gov

Distribution and Elimination Characteristics

The distribution and elimination of this compound and its active metabolite are crucial aspects of their pharmacological behavior.

Plasma Protein Binding Dynamics of the Active Metabolite

The active metabolite, 21-desacetylthis compound, exhibits moderate plasma protein binding. Approximately 40% of the active metabolite is bound to plasma proteins. drugbank.comnih.govmims.come-lactancia.orgfda.govdrugs.comnih.govrwandafda.gov.rw Notably, it has been reported to have no significant affinity for corticosteroid-binding globulin (transcortin), binding instead to plasma proteins and blood cells. e-lactancia.orgnih.govrwandafda.gov.rw This protein binding influences the distribution of the active metabolite within the body and the concentration of the unbound, pharmacologically active fraction.

CompoundPlasma Protein Binding (%)
21-Desacetylthis compound~40

Renal and Hepatic Clearance Pathways and Influencing Physiological Factors (e.g., Thyroid Status, Renal Function)

Elimination of this compound and its metabolites primarily occurs through renal and hepatic pathways. Urinary excretion is the major route of elimination, accounting for approximately 70% of the administered dose. drugbank.comnih.govmims.come-lactancia.orgnih.govrwandafda.gov.rwpdr.net The remaining portion, about 30%, is eliminated in the feces. drugbank.comnih.govmims.come-lactancia.orgnih.govrwandafda.gov.rw Elimination is largely complete within 24 hours post-dose. drugbank.comnih.govmims.com The active metabolite, 21-desacetylthis compound, accounts for about 18% of the eliminated drug in the urine. drugbank.comnih.govmims.come-lactancia.orgnih.govpdr.net The inactive metabolite, this compound 6-beta-OH, represents a significant portion, approximately one-third, of the urinary elimination. e-lactancia.orgnih.gov

Physiological factors can influence the clearance of corticosteroids, including the active metabolite of this compound. Thyroid status, for instance, can impact corticosteroid clearance; clearance is enhanced in hypothyroid patients and increased in hyperthyroid patients. drugbank.comnih.govfda.gov

Pharmacodynamic Receptor Occupancy and Activity Profiling

This compound, through its active metabolite 21-desacetylthis compound, exerts its pharmacological effects by binding to the glucocorticoid receptor. drugbank.comnih.govmims.comnewdrugapprovals.orgfda.govdrugs.comfda.govfda.govresearchgate.net This interaction is central to its anti-inflammatory and immunosuppressive activities. drugbank.comnih.govmims.comnewdrugapprovals.orgfda.govdrugs.comfda.govfda.govresearchgate.net

The active metabolite, 21-desacetylthis compound, is characterized by a high binding affinity to tissue glucocorticoid receptors. researchgate.netnih.gov While less active than prednisolone (B192156) in its direct binding to glucocorticoid receptors in in vitro studies using rat tissues, 21-desacetylthis compound has shown a more effective stabilization of the resulting steroid-receptor complex in certain tissues like the kidney and thymus. researchgate.net This differential binding and stabilization property may contribute to its distinct pharmacological profile compared to other corticosteroids. researchgate.net

Pharmacodynamic studies have linked the concentration of 21-desacetylthis compound to its effects on various physiological markers, such as differential white blood cell counts. drugbank.comresearchgate.net Integrated pharmacokinetic-pharmacodynamic models have been successfully applied to correlate the concentrations of the active metabolite with observed effects, and these results have been consistent with reported glucocorticoid receptor binding affinities. drugbank.comresearchgate.net The pharmacodynamic effects of this compound are considered to be of shorter duration compared to methylprednisolone (B1676475) and prednisolone, which is attributed to the shorter pharmacokinetic half-life of its active metabolite. nih.govdrugbank.comresearchgate.net

The mechanism by which this compound exerts its therapeutic effects in specific conditions, such as Duchenne muscular dystrophy (DMD), is believed to involve its anti-inflammatory activities mediated through the glucocorticoid receptor. drugbank.comnih.govdrugs.comfda.govfda.gov Studies in DMD patients have shown that this compound treatment is associated with effects such as preservation of muscle mass, improvements in muscle strength, enhanced ambulation, and preservation of cardiac function. drugbank.comnih.gov These observed clinical benefits are linked to the pharmacodynamic actions of the active metabolite at the glucocorticoid receptor.

Comparative Research on Deflazacort and Other Glucocorticoids

Relative Efficacy in Inflammatory and Autoimmune Disorders

Deflazacort's anti-inflammatory and immunosuppressive actions are utilized in treating various conditions. nih.gov Comparative studies have assessed its effectiveness against other corticosteroids in inflammatory and autoimmune disorders.

Comparative Studies with Prednisone (B1679067) and Methylprednisolone (B1676475) in Rheumatoid Arthritis

In the context of rheumatoid arthritis (RA), randomized controlled trials have compared the efficacy of this compound with prednisone. Studies lasting one year in adults with RA have indicated that this compound is as effective as prednisone in reducing joint inflammation when used at a dose ratio of 1.2:1 (this compound:prednisone). bmj.com Similarly, in children with juvenile chronic arthritis, this compound demonstrated comparable effectiveness to prednisone in reducing joint inflammation over a one-year period. bmj.com Some studies suggest that there is no significant difference in therapeutic efficacy between this compound and prednisolone (B192156) in RA patients. elsevier.eselsevier.es One 12-month clinical trial evaluating low doses of this compound and methylprednisolone in male inflammatory arthropathies, including RA, found no significant differences in achieving ACR20 response rates at 6 and 12 months. elsevier.esoup.com

Comparative Anti-inflammatory and Immunosuppressive Potency in Clinical Settings

The anti-inflammatory and immunosuppressive effects of this compound are considered comparable to other anti-inflammatory steroids. nih.gov Clinical studies have provided varying estimates for the potency ratio of this compound to prednisolone. Some indicate an average potency ratio between 0.69 and 0.89, suggesting that 6 mg of this compound is approximately equivalent to 5 mg of prednisolone. nih.gov However, other reports suggest a therapeutic dosage ratio ranging from 1:1.2 to 1:1.5 (prednisolone:this compound). nih.gov One review estimated the potency ratio of this compound versus prednisolone to be 1.28:1 based on several trials. nih.gov The equivalence ratio may vary depending on the specific disease being treated, with ratios cited as approximately 1.2:1 in rheumatoid arthritis, juvenile chronic arthritis, and nephrotic syndrome, and 1.4:1 in asthma and polymyalgia rheumatica. nih.gov

A study comparing this compound and methylprednisolone using a 1.5:1 ratio (this compound:methylprednisolone), equivalent to a 1.2:1 this compound:prednisolone ratio, concluded that this compound exhibited more potent immunosuppressive activity, indicated by a lower ratio of CD4+/CD8+ lymphocytes. nih.gov this compound's anti-inflammatory potency has been estimated to be approximately 10-20 times higher than prednisolone and 40 times higher than cortisol in some studies, with a longer duration of action compared to other glucocorticoids at equivalent doses. nih.gov

Here is a summary of reported potency ratios:

ComparatorThis compound:Comparator Ratio (Approximate)NotesSource(s)
Prednisolone0.69–0.89:1 (Potency)6 mg this compound ≈ 5 mg Prednisolone nih.gov
Prednisolone1.2:1 to 1.5:1 (Therapeutic Dosage)Varies by disease nih.gov
Prednisolone1.28:1 (Potency)Based on analysis of multiple trials nih.govclinexprheumatol.org
Prednisolone1.2:1In rheumatoid arthritis, juvenile chronic arthritis, nephrotic syndrome nih.govnih.gov
Prednisolone1.4:1In asthma and polymyalgia rheumatica nih.govnih.gov
Prednisolone1.5:1Equivalent to 1.875:1 vs Methylprednisolone oup.com
Prednisone0.83 to 0.66:1 (Anti-inflammatory Potency)On a weight basis in polymyalgia rheumatica nih.gov
Prednisone1.2:1In randomized controlled trials bmj.com
Methylprednisolone1.5:1Equivalent to 1.2:1 vs Prednisolone nih.gov
Methylprednisolone1.875:1In male inflammatory arthropathies nih.govoup.com

Differential Effects on Systemic Physiology

One of the key areas of comparative research on this compound has been its impact on systemic physiology, particularly concerning bone metabolism. nih.govnih.gov

Bone Metabolism and Osteoporosis Risk

Glucocorticoid-induced osteoporosis is a significant concern with long-term corticosteroid therapy. nih.govelsevier.esclinexprheumatol.org Studies have investigated whether this compound has a more favorable profile in this regard compared to other glucocorticoids. nih.govnih.govclinexprheumatol.org

Research suggests that this compound may have a bone-sparing effect compared to prednisolone. nih.gov It has been proposed that this compound may depress osteoblast activity less than prednisolone, potentially leading to a smaller decrease in serum osteocalcin (B1147995) levels, a marker of bone formation. nih.govelsevier.eselsevier.esresearchgate.net

Several studies have assessed the impact on bone mineral density (BMD). In a one-year double-blind prospective study in patients with nephrotic syndrome, bone loss at the lumbar spine was significantly higher with prednisolone (12.5% per year) compared to this compound (6.8% per year), representing a 1.9-fold difference. nih.govindianjnephrol.org A study in kidney transplant patients showed that lumbar BMD decreased more significantly in the prednisone group than in the this compound group over 78 weeks, with a notable difference at 24 weeks (9.1% ± 1.8% vs. 3.0% ± 2.4%, respectively). oup.com Whole body BMD also decreased in the prednisone group but not in the this compound group. oup.com

In postmenopausal women with rheumatoid arthritis, osteocalcin production was less impaired with this compound compared to prednisone at a dose ratio of 1.2:1. bmj.com However, another study in healthy volunteers found similar suppression of osteocalcin production by this compound and prednisolone at a 1.5:1 ratio. bmj.com A double-blind study in premenopausal women with RA showed less decline in bone mineral density over 12 months with this compound compared to prednisone (1.2:1 ratio). bmj.com Conversely, a study in patients with polymyalgia rheumatica showed greater lumbar spine BMD loss with this compound at 3 months, although this difference was not sustained at 6 and 12 months. bmj.com A study comparing this compound and prednisone (1.2:1 ratio) for 15 months in patients requiring corticosteroids for various disorders found less trabecular bone loss with this compound in a subgroup of patients naive to corticosteroids. bmj.com

In children with active juvenile chronic arthritis, a randomized double-blind study over one year indicated that those receiving this compound showed better preservation of bone mineral content relative to their height and weight compared to those on prednisone. bmj.com A study in pediatric patients with hematologic diseases requiring long-term glucocorticoids showed an increase in mean total bone mineral density in the this compound group after three months, in contrast to a decrease in the prednisolone group. bloodresearch.or.kr

While some studies show a trend towards better preservation of bone mineral density with this compound, particularly at the lumbar spine, findings can be inconsistent across different patient populations and study durations. bmj.comelsevier.eselsevier.esindianjnephrol.orgoup.combloodresearch.or.kr

Here is a summary of bone mineral density findings:

Study PopulationComparatorDurationBMD Measurement SiteKey FindingSource(s)
Nephrotic Syndrome (Adults)Prednisolone1 yearLumbar spineBone loss 1.9-fold higher with prednisolone (12.5%/year vs 6.8%/year) nih.govindianjnephrol.org
Kidney Transplant Patients (Adults)Prednisone78 weeksLumbar spineDecreased more with prednisone (9.1% vs 3.0% at 24 weeks) oup.com
Kidney Transplant Patients (Adults)Prednisone78 weeksWhole bodyDecreased with prednisone, not with this compound oup.com
Kidney Transplant Patients (Adults)Prednisone78 weeksHipDecreased in both groups, no intergroup difference oup.com
Rheumatoid Arthritis (Premenopausal Women)Prednisone12 monthsBone mineral densityDeclined less with this compound bmj.com
Polymyalgia Rheumatica (Adults)Prednisolone12 monthsLumbar spineGreater loss with this compound at 3 months, no difference at 6 and 12 months bmj.com
Various Chronic Inflammatory DiseasesPrednisone15 monthsTrabecular boneLess loss with this compound in corticosteroid-naive patients bmj.com
Juvenile Chronic Arthritis (Children)Prednisone1 yearBone mineral contentBetter preservation with this compound bmj.com
Hematologic Diseases (Children)Prednisolone3 monthsTotal bone mineral densityIncrease with this compound, decrease with prednisolone bloodresearch.or.kr
Rheumatoid Arthritis (Adults)Prednisolone12 monthsWard's triangleLower drop in BMD with this compound elsevier.es

Some researchers propose that a less impaired intestinal calcium absorption with this compound, compared to prednisolone, may contribute to its potential bone-sparing effects. nih.govoup.com A short-term study (15 days) comparing prednisone, this compound, and betamethasone (B1666872) found that high doses of prednisone and low and high doses of betamethasone significantly decreased intestinal calcium absorption, while no such changes were observed with this compound. nih.gov A longer-term study (1 year) with equipotent doses of the three glucocorticoids showed that all three caused a decrease in calcium absorption, but the impairment was least pronounced with this compound. nih.gov This suggests that this compound may offer a degree of protection against decreased calcium absorption. nih.gov

Carbohydrate Metabolism and Diabetogenic Potential

Glucocorticoid therapy can impact carbohydrate metabolism, potentially leading to hyperglycemia and increased diabetogenic risk. Comparative studies have investigated the effects of this compound versus other glucocorticoids on glucose homeostasis.

Past reports have suggested that this compound is less diabetogenic than prednisone in healthy subjects. nih.govnih.gov However, a more recent study reported similar effects on glucose tolerance. nih.gov Different studies also indicate that long-term treatment with this compound has a smaller effect on glucose metabolism than betamethasone. nih.gov One study reinforced this finding, suggesting that betamethasone induced greater glucose intolerance and insulin (B600854) resistance than this compound. nih.gov

In a study comparing this compound and prednisone in insulin-treated diabetic patients, mean plasma glucose levels and hemoglobin A1 values were significantly lower after treatment with this compound compared to prednisone. nih.gov Insulin requirement was also significantly lower with this compound. nih.gov These results suggest that this compound, at an anti-inflammatory dose equivalent to prednisone, might be advantageous in insulin-treated diabetics requiring steroid treatment. nih.gov

However, some studies using a higher dosage ratio of this compound to prednisone (1.5 mg:1 mg) found similar effects on glucose tolerance, suggesting that the perceived lower diabetogenic effect might be dependent on the dose equivalence used in comparisons. researchgate.net When an equipotency ratio of 1.5 mg this compound to 1 mg prednisone was employed, there were no differences in fasting glucose, glycosylated hemoglobin, or fructosamine (B8680336) after one month of treatment. researchgate.net Oral glucose tolerance tests performed after treatment also showed similar glucose values for both groups. researchgate.net

Despite some conflicting findings potentially related to dosage equivalence, several sources suggest that this compound has a lower negative impact on glucose metabolism compared to other corticosteroids like prednisolone and methylprednisolone. elsevier.esmdpi.comresearchgate.netbmj.comelsevier.es

Growth and Development Trajectories in Pediatric Populations

The impact of glucocorticoids on growth and development is a significant concern in pediatric patients requiring long-term therapy. Research has compared this compound and other corticosteroids regarding their effects on linear growth and skeletal maturation in children.

Studies suggest that this compound appears to have less negative impact on growth rate in children with diseases requiring corticosteroid therapy compared to prednisone. nih.gov A multicenter trial evaluating this compound versus prednisone in prepubertal children requiring glucocorticoid therapy for at least 6 months per year suggested that this compound has a lower negative impact on indicators of growth. oup.com During high-dose daily administration, height velocity tended to be lower in the prednisone group, and the impairment of skeletal maturity was significantly less for this compound than for prednisone. oup.com

In a study of children aged 1 to 10 years with idiopathic nephrotic syndrome, significant height differences were observed, with the this compound group exhibiting a larger height increase (2.13 ± 0.50 cm) than the prednisolone group (1.44 ± 0.45 cm). impactfactor.orgresearchgate.net This indicates that this compound may have a less suppressive effect on growth than prednisolone. impactfactor.orgresearchgate.net Another study in pre-puberal patients after kidney transplantation comparing this compound and methylprednisolone found that maintenance therapy with this compound was associated with improved linear growth. researchgate.net

While some studies note that growth retardation is a potential side effect of long-term corticosteroid use in children, including with this compound, comparative data generally support a potentially more favorable profile for this compound regarding growth suppression compared to some other corticosteroids. nih.govgoodrx.com

Cardiovascular and Lipid Profile Alterations

Glucocorticoids can influence cardiovascular risk factors, including alterations in lipid profiles. Comparative research has examined the effects of this compound versus other corticosteroids on these parameters.

Studies have indicated that, when compared with corticosteroids such as prednisolone or methylprednisolone, this compound may exhibit fewer adverse effects related to lipid profiles, including no alteration of the lipid profile and prevention of fat accumulation. elsevier.esresearchgate.net

A randomized, double-blind study in kidney transplant patients compared the effects of this compound and prednisone on body composition and lipids over 78 weeks. researchgate.net Fat mass increased more significantly in the prednisone group compared to the this compound group. researchgate.net Larger increases in total cholesterol, low-density lipoprotein (LDL) cholesterol, lipoprotein B2, and triglycerides were observed in the prednisone group than in the this compound group. researchgate.net This suggests that using this compound instead of prednisone in kidney transplant patients helps prevent fat accumulation and the worsening of the lipid profile. researchgate.net

While the search results did not provide extensive data tables specifically on comparative cardiovascular outcomes, the findings regarding lipid profiles suggest a potentially more favorable metabolic impact of this compound in this area compared to prednisone and methylprednisolone. elsevier.esresearchgate.netresearchgate.net

Gastrointestinal Tract Manifestations and Safety Profile

Gastrointestinal symptoms are among the frequently reported manifestations associated with glucocorticoid therapy. Comparative studies have also touched upon the incidence of GI effects with this compound versus other corticosteroids.

Some sources suggest that the incidence of gastrointestinal disorders is lower in patients treated with this compound compared to other glucocorticoids. mdpi.comresearchgate.net One source mentions that the delayed-release formulation of this compound may help mitigate gastrointestinal side effects commonly associated with corticosteroid use. bionova.co.in

While gastrointestinal symptoms are reported in this compound recipients, comparative data suggests a potentially reduced incidence compared to other commonly used glucocorticoids like prednisolone. nih.govmdpi.comresearchgate.net

Central Nervous System and Psychiatric Adverse Event Profile

The impact of glucocorticoid therapy on the central nervous system and the potential for psychiatric adverse events are significant considerations in long-term treatment. Research comparing this compound to other glucocorticoids in this domain has yielded some insights, particularly in the context of specific conditions like Duchenne muscular dystrophy (DMD).

Animal studies, specifically in the mdx mouse model of DMD, have provided some comparative data on CNS exposure and effects. These studies indicated that while this compound and prednisolone are strong substrates for P-glycoprotein (P-gp), a transporter that limits drug entry into the brain, another corticosteroid, vamorolone (B1682149), is not a strong P-gp substrate, resulting in measurable CNS exposure. oup.comresearchgate.net In these mouse studies, prednisolone and vamorolone induced more changes in gene expression in the brain compared to this compound. oup.comresearchgate.net Both prednisolone and vamorolone were also observed to induce depression-like behavior in these animal models. researchgate.net

While direct, large-scale clinical trials specifically designed to compare the incidence and severity of CNS and psychiatric adverse events across different glucocorticoids are limited, some comparative clinical data exist, often as part of broader safety assessments in studies evaluating efficacy for particular diseases.

In a study comparing this compound and prednisone in patients with Duchenne muscular dystrophy, behavioral changes were reported as an adverse event. Data from this study indicated that behavioral changes occurred in 6% of patients treated with prednisone/prednisolone compared to 3% in the this compound group, based on calculated rates across person-years. nih.gov

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Dynamics

Suppression of the HPA axis is a well-known consequence of exogenous glucocorticoid administration, potentially leading to adrenal insufficiency upon abrupt withdrawal. scielo.br Comparative studies have investigated the extent and dynamics of HPA axis suppression with this compound compared to other glucocorticoids.

A study comparing the subacute effects of this compound and prednisone on the HPA axis in normal volunteers measured plasma cortisol levels as an index of HPA function. nih.gov Participants received clinically equivalent doses of this compound (24 mg/day) or prednisone (20 mg/day) for 16 to 24 days. nih.gov Despite basal cortisol suppression by this compound, the relative maximum cortisol response to insulin tolerance test (ITT) and ACTH stimulation was significantly greater than control and similar to control after lysine-vasopressin (LVP) injection, suggesting the HPA axis was reset at a lower level but retained some responsiveness. nih.gov In contrast, after prednisone administration, despite higher basal cortisol levels, the diurnal cortisol rhythm disappeared, and there was no significant response to ITT, LVP, or ACTH, indicating reduced adrenal cortisol production independent of effects on steroid-sensitive brain tissues. nih.gov

This study suggested that this compound might have a different impact on HPA axis responsiveness compared to prednisone, potentially allowing for a greater relative response to stimulation despite basal suppression. nih.gov

Other comparative studies and reviews have also addressed the HPA axis suppression potential of this compound. Some sources suggest that less HPA axis suppression occurred with this compound compared to prednisone in certain studies. relis.noresearchgate.net this compound has been described as having a small suppressive effect on the HPA axis, potentially due to factors such as low lipid solubility. researchgate.net

However, it is generally recognized that prolonged use of systemic corticosteroids, including this compound, can lead to HPA axis suppression. scielo.br Abrupt withdrawal of systemic corticosteroid therapy, even after relatively short courses, may require gradual tapering, particularly in patients who have received repeated courses, short courses within a year of long-term therapy cessation, high doses (greater than 48 mg daily of this compound or equivalent), or evening doses. nih.gov

The duration of ACTH suppression caused by a standard dose (equivalent to 50 mg of prednisone) can vary among glucocorticoids. This compound is sometimes categorized among short-acting glucocorticoids that suppress ACTH for less than 36 hours, whereas prednisone and methylprednisolone are often considered intermediate-acting, suppressing ACTH for around 48 hours, and dexamethasone (B1670325) is considered prolonged-action, suppressing ACTH for more than 48 hours. scielo.br This difference in the duration of ACTH suppression may contribute to variations in HPA axis recovery dynamics upon discontinuation.

Table: Comparison of HPA Axis Effects (Selected Findings)

GlucocorticoidBasal Cortisol SuppressionCortisol Response to ITT/ACTH (Relative Max Increment)Cortisol Response to LVPDiurnal Cortisol RhythmSuggested HPA Axis State (Subacute)
This compoundPresentSignificantly greater than control; appropriate for basal levels nih.govSimilar to control nih.govNot explicitly stated in snippet nih.govReset at a lower level nih.gov
PrednisonePresent (higher basal than DFL) nih.govNo significant response nih.govNo significant response nih.govDisappeared nih.govReduced adrenal production nih.gov

Note: This table summarizes specific findings from one comparative study nih.gov and may not be representative of all research.

Table: Glucocorticoid Duration of ACTH Suppression (Standard Dose Equivalent to 50 mg Prednisone)

GlucocorticoidDuration of ACTH Suppression
This compound< 36 hours scielo.br
Prednisone~48 hours scielo.br
Prednisolone~48 hours scielo.br
Methylprednisolone~48 hours scielo.br
Dexamethasone> 48 hours scielo.br
Hydrocortisone (B1673445)< 36 hours scielo.br
Cortisone (B1669442)< 36 hours scielo.br
Triamcinolone~48 hours scielo.br
Betamethasone> 48 hours scielo.br

Note: This table is based on general classifications of glucocorticoids regarding ACTH suppression duration scielo.br. Individual responses may vary.

The potential for less HPA axis suppression with this compound compared to some other glucocorticoids is an area of ongoing investigation, with some studies suggesting a more favorable profile, while others indicate that HPA axis suppression remains a risk with long-term use, similar to other systemic corticosteroids. molinamarketplace.comrelis.noresearchgate.net

Therapeutic Applications: Advanced Clinical and Preclinical Research

Duchenne Muscular Dystrophy (DMD) Research

Research into deflazacort in the context of DMD has focused on its ability to modify the disease trajectory, particularly concerning muscle function and cardiopulmonary health. Studies have explored its impact on various clinical outcomes, including muscle strength, functional abilities, ambulation, and the preservation of cardiac and pulmonary function becarispublishing.comicer.orgjmcp.orgnih.govicer.orgctap-duchenne.orgnih.govnih.govdrugbank.com.

Impact on Muscle Strength and Functional Outcomes

Clinical trials and observational studies have investigated the effects of this compound on muscle strength and functional outcomes in boys with DMD. While some early studies had methodological limitations and showed mixed results when comparing this compound directly to prednisone (B1679067) for muscle strength and motor function at 12 months, other analyses and real-world data suggest benefits jmcp.orgnih.govoregon.gov.

Data from a meta-analysis of placebo arm data from phase III trials indicated that this compound-treated patients experienced significantly lower rates of functional decline over 48 weeks compared to those treated with prednisone/prednisolone (B192156) nih.govctap-duchenne.org. This decline was measured across several key functional assessments, including the 6-minute walk distance (6MWD), timed function tests, and the North Star Ambulatory Assessment (NSAA) linearized score ctap-duchenne.org.

Outcome MeasureAdjusted Difference (this compound vs. Prednisone/Prednisolone)95% Confidence IntervalP-value
6-minute walk distance (meters)-28.35.7, 50.9
Rise from supine (seconds)-2.90.9, 4.9
4-stair climb (seconds)-2.30.5, 4.1
NSAA linearized score (points)-2.90.1, 5.8

Note: Negative values for timed tests and positive values for distance/scores indicate better performance with this compound. Confidence intervals not provided for all outcomes in the source. ctap-duchenne.org

Real-world data from a large care center also associated this compound use with greater preservation of ambulatory function compared to prednisone becarispublishing.comctap-duchenne.org. Patients on this compound were able to walk a greater distance in the 6MWT and performed timed function tests faster than those on prednisone/prednisolone in a post-hoc analysis of a Phase 3 trial musculardystrophynews.com.

Delay in Loss of Ambulation

A significant impact of this compound observed in clinical research is the delay in the loss of ambulation, a critical milestone in DMD progression becarispublishing.comctap-duchenne.orgmusculardystrophynews.com. Studies have consistently shown that this compound treatment is associated with a later age at loss of ambulation compared to untreated patients or those treated with prednisone ctap-duchenne.orgnih.govmusculardystrophynews.comnih.govicer.org.

Post-hoc analyses of clinical trial data and observational studies have provided estimates for this delay. One analysis of a Phase 3 trial's placebo group estimated a delay in loss of ambulation by approximately 3.8 years with this compound compared to prednisone/prednisolone musculardystrophynews.com. Another real-world study reported median ages at loss of ambulation of 15.6 years for this compound-initiated patients and 13.5 years for prednisone-initiated patients, indicating a delay of about 2 years with this compound ctap-duchenne.orgparentprojectmd.org.

Treatment GroupMedian Age at Loss of Ambulation (Years)
This compound-initiated15.6
Prednisone-initiated13.5

Data source: Retrospective study at Cincinnati Children's Hospital Medical Center. ctap-duchenne.org

Observational studies have also supported that this compound is associated with a lower risk of losing ambulation and reaching this milestone at older ages nih.govctap-duchenne.orgnih.gov.

Mechanisms of Muscle Preservation

While the exact mechanisms by which this compound exerts its therapeutic effects in DMD are not fully elucidated, they are believed to involve its anti-inflammatory and immunosuppressive properties as a corticosteroid drugbank.comnih.gov. This compound's active metabolite, 21-deflazacort, binds to the glucocorticoid receptor drugbank.com.

One proposed mechanism involves the inhibition of the proinflammatory NF-κB pathway, which is chronically activated in DMD and contributes to muscle degeneration and impaired regeneration nih.gov. By suppressing this pathway, this compound may help to reduce muscle damage and preserve muscle integrity nih.gov.

Preclinical studies, such as those in dystrophin-deficient mdx mice (a model for DMD), have also explored the effects of this compound on skeletal muscle mitochondria. These studies suggest that this compound administration can improve mitochondrial respiration and calcium handling in muscle, which may contribute to improved muscle function nih.gov. This compound treatment in mdx mice has been shown to improve muscle function and endurance nih.govmdpi.com.

Furthermore, the chemical structure of this compound, a prednisolone analog with an oxazoline (B21484) group, may influence its bioavailability and distribution in muscle tissue compared to prednisone ctap-duchenne.org. It has been suggested that relatively more this compound might be bioavailable to target muscle fibers, potentially contributing to the observed functional preservation in skeletal muscle endpoints ctap-duchenne.org. This compound has also been shown to improve biomarkers of muscle breakdown, such as creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST), compared to placebo in clinical trials neurology.org.

Cardiopulmonary Function Preservation

DMD affects not only skeletal muscle but also cardiac and pulmonary muscles, leading to progressive dysfunction in these systems nih.govtouchneurology.com. Research has investigated this compound's role in preserving cardiopulmonary function in patients with DMD.

Effects on Left Ventricular Ejection Fraction and Cardiac Remodeling

Cardiomyopathy is a significant cause of morbidity and mortality in DMD jacc.orgnih.gov. Studies have explored the impact of this compound on cardiac function, particularly Left Ventricular Ejection Fraction (LVEF), a key measure of the heart's pumping ability drugbank.comjacc.orgnih.gov.

Evidence from several observational studies suggests that this compound is associated with preserved cardiac function and a lower risk of developing cardiomyopathy compared to untreated patients nih.govnih.govjacc.orgnih.govresearchgate.net. A retrospective study found that a lower proportion of patients treated with this compound had an LVEF below 45% at 18 years of age compared to untreated patients nih.govresearchgate.net. Another study reported a higher mean LVEF in patients treated long-term with this compound nih.govdrugbank.com.

A meta-analysis on anti-remodeling cardiac therapy in DMD cardiomyopathy, which included studies with corticosteroid use, indicated that pharmacologic treatment was associated with improved LVEF nih.gov. Studies have also shown that steroid treatment, including this compound, can be associated with a less steep annual rate of decline in LVEF and a smaller increase in left ventricular end-diastolic dimension, suggesting a potential benefit in mitigating adverse cardiac remodeling jacc.orgjacc.org.

Study / FindingThis compound Group LVEF (%)Comparator Group LVEF (%)P-value
Mean LVEF (Long-term treatment) nih.govdrugbank.com52.9 ± 6.346 ± 10< 0.05
Proportion of patients with LVEF < 45% at 18 years nih.govresearchgate.net10%58% (untreated)< 0.001
Mean annual rate of change in LVEF (%/year) jacc.orgresearchgate.net-0.43-1.09 (no glucocorticoid)0.0101
Mean difference in LVEF (Pharmacologic treatment vs. untreated in meta-analysis) nih.gov+3.77-< 0.03

Note: Specific comparator for mean LVEF in long-term treatment study was untreated boys. nih.gov

The mechanisms underlying the cardioprotective effects of corticosteroids in DMD are not fully understood but may involve reducing inflammation and fibrosis in the myocardium nih.govjacc.org.

Influence on Lung Function Trajectories

Respiratory muscle weakness is a major cause of morbidity and mortality in DMD nih.govtouchneurology.com. Corticosteroid therapy, including this compound, has been shown to have a beneficial impact on pulmonary function in patients with DMD becarispublishing.comjmcp.orgneurology.orgresearchgate.net.

Studies have indicated that this compound treatment is associated with greater preservation of pulmonary function compared to prednisone in real-world settings becarispublishing.comctap-duchenne.org. Corticosteroids can delay the onset of pulmonary function decline touchneurology.com. Measures such as Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF) are commonly used to assess lung function in DMD touchneurology.comatsjournals.org. While the rate of decline in FVC% may be comparable between steroid users and non-users once a certain threshold is reached, corticosteroids can influence the trajectory of this decline touchneurology.com.

Some research suggests that while this compound might be associated with a lower peak FVC compared to prednisone, potentially due to its effect on height, the FVC% (normalized for height) tended to be slightly higher in this compound-treated patients atsjournals.org. Steroid therapy has the potential to stabilize or delay the loss of lung function, even in non-ambulatory or older patients researchgate.net.

Pulmonary Function MeasureEffect of this compound vs. Prednisone/Untreated
Forced Vital Capacity (FVC)Greater preservation observed in some studies compared to prednisone/untreated. becarispublishing.comctap-duchenne.orgresearchgate.net May be associated with lower peak FVC but potentially higher FVC% (normalized for height) compared to prednisone. atsjournals.org
Peak Expiratory Flow (PEF)Corticosteroids delay onset of decline. touchneurology.com

The mechanisms by which this compound influences lung function in DMD are likely related to its effects on muscle strength, including the respiratory muscles, and its anti-inflammatory actions becarispublishing.comneurology.org.

Spinal Alignment and Scoliosis Progression Mitigation

Research indicates that this compound may play a role in mitigating scoliosis progression in patients with Duchenne muscular dystrophy (DMD). A retrospective study comparing this compound and prednisone treatment in boys with DMD found that this compound was associated with a lower risk of scoliosis. becarispublishing.comneurologylive.com The median age of scoliosis onset was significantly delayed in patients treated with this compound compared to those treated with prednisone (median age of onset not reached vs. 18.6 years). becarispublishing.com Another study with an 8-year follow-up of DMD patients treated with this compound showed much less severe scoliosis compared to untreated boys (14 +/- 2.5 degrees vs. 46 +/- 24 degrees), and no spinal surgery was necessary in the treated group. nih.gov Long-term follow-up in a Canadian study also suggested that daily this compound prolonged life, delayed deterioration of pulmonary function, and decreased the development of scoliosis and the need for spine surgery in patients with DMD. aap.org In this study, only 20% of patients treated with this compound developed scoliosis and needed spinal surgery, compared with 92% of untreated patients. aap.org The curves in the glucocorticoid-treated patients stabilized after skeletal maturity, suggesting that this compound therapy prevented the need for scoliosis surgery in the long term. aap.org

Here is a summary of scoliosis outcomes in DMD patients treated with this compound compared to other groups:

StudyTreatment GroupControl/Comparator GroupScoliosis Severity (Treated)Scoliosis Severity (Control/Comparator)Need for Spinal Surgery (Treated)Need for Spinal Surgery (Control/Comparator)
Cincinnati Children's (Retrospective)This compoundPrednisoneLower riskHigher riskNot specifiedNot specified
8-year Follow-upThis compoundUntreated14 +/- 2.5 degrees46 +/- 24 degrees0%Not specified (surgery necessary)
Canadian Study (Long-term Follow-up)This compoundUntreatedLower incidenceHigher incidence20%92%

Preclinical Models of DMD Pathophysiology (e.g., mdx mice)

The mdx mouse model, which lacks dystrophin, is widely used in preclinical research for DMD. researchgate.netphysiology.org Studies using mdx mice have investigated the effects of this compound on muscle function and mitochondrial activity. One study found that this compound administration improved mitochondrial respiration and the ability of organelles to accumulate Ca2+ in skeletal muscle mitochondria of mdx mice, which may contribute to increased ATP levels. nih.gov this compound treatment also normalized the level of complex III and ATP synthase in mdx mice mitochondria to the level of wild-type animals and led to an increase in the level of complex IV. nih.gov Furthermore, this compound-treated mdx mice showed a significant improvement in muscle function compared to control mdx mice. researchgate.netnih.gov While the mdx mouse model exhibits a milder phenotype compared to human DMD, particularly in limb muscles, the diaphragm is more severely affected and more closely resembles the human pathology. physiology.orgnih.gov Preclinical studies in mdx mice are considered critical for the development and testing of novel therapies for DMD. physiology.org

Research on Non-Ambulatory Patient Subgroups

Research has also focused on the effects of this compound in non-ambulatory patients with DMD. A longitudinal cohort study including non-ambulatory patients with DMD treated with this compound, prednisone, or no steroids investigated disease progression based on functional status and cardiac and pulmonary function. nih.gov this compound use resulted in slower average declines in forced vital capacity (FVC) %-predicted compared to no steroids. nih.govneurology.org Both this compound and prednisone were associated with significantly slower average declines in left ventricular ejection fraction (LVEF), improvement in cough peak flow (CPF), and slower declines in total Performance of Upper Limb (PUL) score and Egen Klassifikation Scale Version 2 (EK) total score compared to no steroids. nih.govneurology.org this compound was associated with slower declines in total PUL score compared to prednisone. nih.gov Steroid treatment after loss of ambulation in DMD was associated with delayed progression of important pulmonary, cardiac, and upper extremity functional deficits, suggesting some benefits of this compound over prednisone in this subgroup. nih.gov

Here is a summary of outcomes in non-ambulatory DMD patients:

OutcomeThis compound vs. No SteroidsPrednisone vs. No SteroidsThis compound vs. Prednisone
FVC %-predictedSlower declineSlower declineNot specified
LVEFSlower declineSlower declineNo significant difference
Cough Peak FlowImprovementImprovementNot specified
Total PUL ScoreSlower declineSlower declineSlower decline
Total EK ScoreSlower declineSlower declineNot specified
Loss of Hand-to-Mouth FunctionDelayed progressionDelayed progressionNot consistently reached

Renal Disorders: Nephrotic Syndrome

This compound has been investigated as a treatment option for nephrotic syndrome, particularly in children. Studies comparing this compound to prednisone in children with idiopathic nephrotic syndrome have shown promising results regarding remission induction and relapse rates. A randomized controlled trial involving children with initial episode of idiopathic nephrotic syndrome found that the mean time to achieve remission was significantly shorter in the this compound group (5.32 ± 1.28 days) compared to the prednisone group (8.00 ± 2.55 days) (p < 0.001). researchgate.netbanglajol.info The mean duration of remission was also significantly longer in the this compound group (171.29 ± 19.27 days) compared to the prednisone group (146.66 ± 54.61 days) (p = 0.020). researchgate.netbanglajol.info The total number of relapses was less in the this compound group compared to the prednisone group, and a higher number of patients in the this compound group had no relapses during follow-up. researchgate.netbanglajol.info Another study in Korean children with nephrotic syndrome treated with this compound reported a response rate of 95%, with a median time to respond of 12 days and a median relapse frequency of one time. ekjcp.org Limited evidence suggests that this compound appears to be equally effective as prednisone or methylprednisolone (B1676475) in inducing remission or decreasing proteinuria in patients with nephrotic syndrome. nih.gov

Here is a comparison of this compound and Prednisolone in Idiopathic Nephrotic Syndrome in Children:

OutcomeThis compound Group (n=38)Prednisolone Group (n=38)p-value
Mean time to remission5.32 ± 1.28 days8.00 ± 2.55 days< 0.001
Mean duration of remission171.29 ± 19.27 days146.66 ± 54.61 days0.020
Patients with no relapse61.3%52.9%Not specified

Ocular Disorders: Cystoid Macular Edema in Retinitis Pigmentosa

This compound has been explored for the treatment of cystoid macular edema (CME) in patients with retinitis pigmentosa (RP). A pilot study investigated the efficacy of long-term treatment with this compound in 10 RP subjects complicated by CME. nih.govresearchgate.net The study found that near visual acuities, fluorescein (B123965) angiographic findings, and perimetric data improved significantly (p < 0.01), while far best corrected visual acuity (BCVA) varied only slightly (p < 0.05). nih.govresearchgate.net The results suggest that this compound could be effective in reducing fluorescein angiographic findings and improving perimetric data and near visual acuities in RP patients with CME. nih.gov

Hematologic Disorders: Lymphoproliferative Diseases and Autoimmune Conditions

Glucocorticoids, including this compound, are utilized in the treatment of various hematologic disorders due to their immunomodulating effects. This compound has been used in the treatment of lymphoproliferative diseases, where its synergistic effect with cytotoxic drugs is considered important. nih.gov It is also used in autoimmune hematologic disorders, where the inhibition of macrophages helps prevent acute hemolysis and platelet destruction. nih.gov this compound has been reported to have similar immunomodulating effects to other glucocorticoids like prednisone and dexamethasone (B1670325). nih.gov A study reported results obtained with this compound-containing treatment in 27 patients affected by hematological disorders, including non-Hodgkin's lymphoma, acute idiopathic thrombocytopenic purpura, and vascular purpura secondary to type 2 cryoglobulinemia. nih.gov The results were reported to be in accordance with what would be expected with standard treatments containing conventional glucocorticoids. nih.gov

Acute Inflammatory Responses: Postoperative Sequelae

This compound's anti-inflammatory properties have led to its investigation in managing acute inflammatory responses, such as postoperative sequelae following surgical procedures. A randomized clinical trial evaluated the effect of a single preoperative dose of this compound on postoperative pain, swelling, and trismus after impacted lower third molar surgery. nih.govresearchgate.netnih.gov Postoperative pain scores were significantly lower in the this compound group at the 6th and 12th hours after surgery (p < 0.05). nih.govresearchgate.netnih.gov While there was less edema in the this compound group on postoperative days 2 and 7, the difference was not statistically significant. nih.govresearchgate.netnih.gov There were no significant differences in trismus between the groups at any time point. nih.govresearchgate.netnih.gov The study concluded that a single preoperative dose of 30 mg this compound was clinically effective in reducing pain and edema after extraction of impacted lower third molars. nih.govresearchgate.netnih.gov

Immunological Conditions Beyond DMD

This compound has been investigated for its therapeutic potential in a range of immunological and inflammatory disorders outside of Duchenne Muscular Dystrophy. Its mechanism of action involves binding to glucocorticoid receptors, which modulates inflammatory and immune responses by inhibiting the production of pro-inflammatory cytokines and reducing the activity of immune cells like T-lymphocytes and macrophages. patsnap.com

Advanced Clinical and Preclinical Research

Clinical trials and preclinical studies have explored the efficacy of this compound in conditions such as juvenile idiopathic arthritis, sarcoidosis, inflammatory bowel disease (IBD), systemic lupus erythematosus (SLE), and idiopathic thrombocytopenic purpura. nih.govindianjnephrol.orgbioline.org.brelsevier.esnih.gov

In juvenile idiopathic arthritis (JIA), randomized double-blind trials in children have indicated that this compound can achieve disease control comparable to prednisolone. Studies have also suggested a more pronounced and stable reduction in circulating T lymphocytes and in the CD4/CD8 ratio with this compound, potentially indicating an advantage in immune-mediated diseases. bioline.org.br

For sarcoidosis, a randomized study involving patients with the condition compared this compound and prednisolone. Among assessable participants at 4 years, those on this compound showed a lower fall in bone mineral content compared to those on prednisolone. bmj.com Another long-term study in chronic sarcoidosis found this compound to be as effective as prednisone in treatment. nih.govcore.ac.uk

Research into inflammatory bowel disease, including Ulcerative Colitis (UC) and Crohn's Disease (CD), has explored this compound's use as an anti-inflammatory and immunosuppressant. pjsr.orgresearchgate.netjddtonline.infojournaljpri.comijbpas.com Preclinical work has focused on developing targeted delivery systems, such as nanoparticles and nanosponges loaded with this compound, to improve treatment efficacy and potentially reduce systemic exposure in the colon. pjsr.orgresearchgate.netjournaljpri.comijbpas.com In vitro studies on these formulations have shown pH-dependent drug release, with faster release observed at pH levels characteristic of the colon. pjsr.orgjournaljpri.com

This compound has also been investigated in systemic autoimmune rheumatic diseases, including systemic lupus erythematosus and rheumatoid arthritis. elsevier.esahrq.gov A retrospective study assessing mycophenolate mofetil and this compound in neuropsychiatric lupus suggested this compound had a comparable efficacy to prednisolone. researchgate.netbmj.com In rheumatoid arthritis, studies comparing this compound with prednisolone or methylprednisolone have indicated similar effectiveness in controlling disease activity. nih.govelsevier.es

In idiopathic thrombocytopenic purpura (ITP), a randomized clinical trial compared this compound and prednisone. The study evaluated their efficacy on platelet count, antiplatelet antibodies, and lymphocyte subsets. nih.gov

The available evidence suggests that this compound demonstrates comparable efficacy to other corticosteroids like prednisolone and prednisone in several immunological conditions. nih.govindianjnephrol.orgbioline.org.brelsevier.esnih.gov

Data Table: Clinical Research Findings (Selected Conditions)

ConditionStudy TypeComparatorKey Efficacy Finding
Juvenile Idiopathic ArthritisRandomized double-blind trials (children)PrednisoloneAchieved similar disease control. bioline.org.br
SarcoidosisRandomized studyPrednisoloneLower fall in bone mineral content at 4 years in a subgroup. bmj.com
Chronic SarcoidosisLong-term controlled trialPrednisoneAppeared as effective in long-term treatment. nih.govcore.ac.uk
Idiopathic Thrombocytopenic PurpuraRandomized clinical trialPrednisoneNo significant difference observed in clinical response (platelet count). nih.gov
Rheumatoid ArthritisShort and longer term studiesPrednisone, MethylprednisoloneAs effective as comparators. nih.govelsevier.es
Neuropsychiatric LupusRetrospective study (with Mycophenolate Mofetil)PrednisoloneEqually efficacious compared to prednisolone. bmj.com

Data Table: Preclinical Research Example (Inflammatory Bowel Disease)

Research AreaModel/MethodologyKey Finding
Inflammatory Bowel DiseaseDevelopment of Eudragit-coated chitosan (B1678972) nanoparticlesDemonstrated pH-dependent drug release, with quick release at pH 6.8 and 7.5 (colonic pH). pjsr.org
Inflammatory Bowel DiseaseDevelopment of colon targeting nanospongesOptimized formulations showed high drug release (90.33%) in colonic fluid over 24 hours in vitro. journaljpri.com

Adverse Event Profiles and Mechanistic Investigations

Endocrine Dysregulation Mechanisms

Glucocorticoids play a critical role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and influencing metabolic processes. Exogenous administration of corticosteroids like deflazacort can disrupt this delicate balance.

Pathophysiology of Cushing's Syndrome

Prolonged exposure to supraphysiological levels of corticosteroids, such as those resulting from chronic this compound therapy, can lead to the development of iatrogenic Cushing's syndrome drugbank.comdrugs.commedicaldialogues.inrxlist.comnih.gov. The active metabolite of this compound binds to glucocorticoid receptors in various tissues, mimicking the effects of endogenous cortisol drugbank.compatsnap.comnih.gov. This sustained activation of glucocorticoid receptors leads to a cascade of metabolic and physiological changes characteristic of Cushing's syndrome. These include altered fat distribution (truncal obesity, facial rounding, posterior neck fat deposition), hypertension, muscle weakness, skin thinning and easy bruising, and hyperglycemia drugs.comrxlist.com. The mechanism involves increased gluconeogenesis, protein catabolism, and altered lipid metabolism drugs.comnih.gov.

Mechanisms of Adrenal Insufficiency and Withdrawal Syndromes

Chronic administration of this compound suppresses the HPA axis through negative feedback mechanisms drugbank.comdrugs.commedicaldialogues.innih.govfda.gov. The presence of exogenous glucocorticoids signals the pituitary gland to reduce the release of adrenocorticotropic hormone (ACTH), which in turn leads to decreased production of cortisol by the adrenal glands nih.govfda.gov. This suppression can result in adrenal atrophy over time ukclinicalpharmacy.org.

Abrupt discontinuation of this compound after prolonged therapy can precipitate acute adrenal insufficiency, a potentially life-threatening condition medicaldialogues.innih.govfda.govukclinicalpharmacy.org. With the sudden removal of exogenous glucocorticoids, the suppressed adrenal glands are unable to produce sufficient cortisol to meet the body's needs, particularly during periods of stress nih.govfda.govparentprojectmd.org. Symptoms can include fatigue, weakness, nausea, vomiting, and hypotension ukclinicalpharmacy.orgunboundmedicine.com.

A "steroid withdrawal syndrome," distinct from adrenal insufficiency, can also occur upon discontinuation nih.govfda.gov. This syndrome is thought to be related to the rapid decline in corticosteroid levels rather than low cortisol levels and may manifest as anorexia, nausea, vomiting, lethargy, headache, fever, joint pain, and myalgia nih.govfda.govunboundmedicine.com.

Immunosuppression and Infection Susceptibility

This compound's immunosuppressive properties, while therapeutic in inflammatory conditions, increase the risk of developing infections, including opportunistic infections drugbank.comdrugs.commedicaldialogues.innih.govmims.compatsnap.comrwandafda.gov.rw.

Molecular and Cellular Basis of Lymphocyte-Mediated Immunosuppression

This compound, through its active metabolite, influences lymphocyte function at a molecular and cellular level patsnap.commdpi.comnih.gov. Glucocorticoid receptors are present in lymphocytes, and their activation by this compound leads to altered gene expression, affecting lymphocyte proliferation, differentiation, and function patsnap.com. Studies have shown that this compound can inhibit the proliferation of mononuclear cells, including CD4+ lymphocytes, and reduce the release of inflammatory cytokines mdpi.comnih.govnih.gov. It can also influence the balance between T-helper and cytotoxic T-cell subsets mdpi.comnih.gov. The inhibition of cytokine production, such as pro-inflammatory cytokines and chemokines, reduces the inflammatory response and immune cell activity patsnap.com.

Musculoskeletal System Pathologies

Long-term this compound use is associated with adverse effects on the musculoskeletal system, including myopathy and osteoporosis wikipedia.orgdrugs.comrxlist.comnih.govunboundmedicine.commims.comwebmd.com.

Glucocorticoid-induced myopathy is a common adverse effect characterized by muscle weakness and atrophy, particularly affecting proximal muscles drugs.comrxlist.comnih.govwebmd.com. The mechanism involves increased protein catabolism and inhibition of protein synthesis in muscle tissue, leading to muscle fiber breakdown patsnap.comdrugs.comnih.gov. Glucocorticoids can disrupt the expression of genes involved in muscle degradation and regeneration mdpi.com. The exact mechanisms by which different glucocorticoids affect muscle atrophy signaling pathways may vary nih.gov.

Myopathy and Muscle Wasting Mechanisms

Glucocorticoid-induced myopathy and muscle wasting are recognized adverse effects associated with prolonged corticosteroid use, including this compound. guidetopharmacology.orgwikipedia.orgmims.com The mechanisms underlying these effects are multifaceted.

One suggested mechanism involves the activation of glucocorticoid receptors by this compound's active metabolite, which can lead to the inhibition of the proinflammatory NF-κB pathway. guidetopharmacology.org While NF-κB activation is a key driver of muscle degeneration and suppression of muscle regeneration in conditions like Duchenne muscular dystrophy (DMD), guidetopharmacology.org the chronic activation of glucocorticoid receptors by exogenous corticosteroids can paradoxically contribute to muscle atrophy. guidetopharmacology.org

Prolonged glucocorticoid use is known to induce muscle atrophy partly through the inhibition of muscle protein synthesis and increased muscle degradation. guidetopharmacology.orgwikipedia.orgmims.com Glucocorticoids can disrupt the expression of genes involved in both muscle degradation and regeneration, contributing to chronic myopathies and proximal muscle weakness. guidetopharmacology.org this compound has been shown to promote the breakdown of muscle proteins into amino acids. wikipedia.org

Furthermore, this compound may influence the functioning of skeletal muscle mitochondria. Studies suggest that while this compound can improve mitochondrial respiration and calcium accumulation in some contexts, it may also reduce the resistance of skeletal mitochondria to mitochondrial permeability transition (MPT) pore opening. guidetopharmacology.org This reduced resistance could be associated with changes in proteins like ANT2 and CypD and potentially contribute to muscle cell death, underlying side effects such as muscle atrophy. guidetopharmacology.org

An increased risk of acute myopathy has been observed in patients receiving corticosteroids, including this compound, concurrently with neuromuscular blocking agents (e.g., pancuronium) or in individuals with disorders of neuromuscular transmission (e.g., myasthenia gravis). fishersci.ptebsco.comapexbt.com This acute myopathy can be generalized, affecting ocular and respiratory muscles, and may result in quadriparesis. fishersci.ptebsco.comapexbt.com Elevation of creatine (B1669601) kinase levels may also occur. ebsco.com

In preclinical studies involving mdx mice, a model for DMD, this compound was hypothesized to exert therapeutic effects by activating calcineurin, a phosphatase. nih.gov This activation could result in the retention of the calcineurin-sensitive transcription factor NF-ATc1 in the nucleus, potentially contributing to the protection of myofiber integrity. nih.gov However, the precise mechanism by which this compound exerts its therapeutic effects in DMD patients is not fully understood but is thought to involve its anti-inflammatory activities. mims.comebsco.comsuprabank.org

Bone Microarchitecture Changes

Glucocorticoid therapy is a well-established cause of osteoporosis and changes in bone microarchitecture, increasing the risk of fractures. wikipedia.orgmims.comebsco.comuni.luwikipedia.org this compound, as a corticosteroid, also impacts bone health.

The primary mechanisms by which glucocorticoids affect bone involve decreasing bone formation and increasing bone resorption. ebsco.comuni.lu This occurs through direct effects on bone cells, inhibiting osteoblast function (decreasing bone formation) and promoting osteoclast activity (increasing bone resorption). ebsco.comuni.lu Glucocorticoids also indirectly affect bone by altering calcium regulation, specifically by decreasing intestinal calcium absorption and increasing its excretion. ebsco.comuni.lu

These cellular and regulatory effects lead to a decrease in the protein matrix of the bone. ebsco.com In pediatric patients, this can result in the inhibition of bone growth, while in individuals of any age, it contributes to bone loss. ebsco.com The resultant reduction in bone mineral density (BMD) and deterioration of bone microarchitecture predispose patients to fractures, particularly of the vertebrae and long bones. ebsco.com Glucocorticoid-induced osteoporosis disproportionately affects cancellous bone compared to cortical bone. uni.lu

Studies utilizing advanced imaging techniques like high-resolution peripheral computed tomography have revealed that glucocorticoid-treated individuals exhibit abnormal cortical and trabecular bone microstructure. nih.gov These abnormalities include reduced total, cortical, and trabecular volumetric BMD, thinner cortices, and alterations in trabecular structure such as fewer, thinner, and more irregularly spaced trabeculae. nih.gov Furthermore, changes in trabecular morphology, including fewer trabecular plates, a less axially aligned network, and lower connectivity, have been observed, contributing to reduced whole-bone stiffness despite potentially similar areal BMD measurements by DXA. nih.gov These microarchitectural changes are considered significant contributors to skeletal fragility in patients receiving glucocorticoids. nih.gov

Beyond direct effects on osteoblasts and osteoclasts, corticosteroids can impair intestinal calcium absorption and contribute to vitamin deficiency, further indirectly impacting bone homeostasis. uni.lu

Comparative studies investigating the impact of this compound versus other corticosteroids like prednisone (B1679067) on bone mass have yielded varying results. Some research suggests that this compound may have less detrimental effects on bone mass compared to prednisone when used at approximately equivalent anti-inflammatory doses, potentially offering a bone-sparing effect. wikipedia.orguni.lu However, other studies have not demonstrated a significant difference in BMD changes between this compound and prednisolone (B192156). wikipedia.orguni.lu

Ophthalmic Manifestations: Mechanistic Insights into Cataract and Glaucoma Formation

Ophthalmic complications, including the formation of posterior subcapsular cataracts and glaucoma, are recognized adverse effects associated with corticosteroid use, including this compound. nih.govguidetopharmacology.orgfishersci.ptebsco.comapexbt.com

The development of posterior subcapsular cataracts is a known complication of corticosteroid therapy. nih.govguidetopharmacology.orgfishersci.ptebsco.comapexbt.com While the precise molecular mechanisms are not fully elucidated for this compound specifically in the provided information, corticosteroid-induced cataracts are generally thought to involve metabolic changes within the lens and potentially oxidative stress. This compound has been associated with a higher risk of cataract formation compared to prednisone. nih.govnih.gov

Corticosteroids can also lead to glaucoma, a condition characterized by optic nerve damage often linked to elevated intraocular pressure (IOP). nih.govfishersci.ptebsco.comapexbt.com While the exact mechanism by which corticosteroids increase IOP is not detailed in the provided snippets, it is a recognized effect. Glaucoma can result from inadequate drainage or increased production of aqueous humor, leading to stress on the optic nerve. mims.com Corticosteroid use may increase the risk of secondary ocular infections caused by bacteria, fungi, or viruses. fishersci.ptebsco.comapexbt.com Monitoring of intraocular pressure is recommended for patients on corticosteroid therapy for more than six weeks. fishersci.ptebsco.comapexbt.com

Hematological System Effects: Thromboembolic Event Pathogenesis

Observational studies have indicated an increased risk of thromboembolism, including venous thromboembolism, associated with corticosteroid use, particularly with higher cumulative doses. apexbt.commims.comfishersci.be this compound, as a corticosteroid, is also associated with this risk. apexbt.commims.comfishersci.be

The specific pathogenesis by which corticosteroids contribute to thromboembolic events is not extensively detailed in the provided search results. However, the increased risk is noted, and caution is advised when using this compound in patients who have or may be predisposed to thromboembolic disorders. apexbt.commims.comfishersci.be While one study mentioned this compound use in patients with autoimmune blistering diseases receiving other therapies, where no thromboembolic events occurred despite risk factors, this does not elucidate a specific mechanism related to this compound itself. nih.gov Further research is needed to fully understand the mechanisms underlying corticosteroid-induced thromboembolic events.

Carcinogenicity Research: Preclinical Findings (e.g., Osteoma, Osteosarcoma)

Preclinical carcinogenicity studies are conducted to assess the tumorigenic potential of pharmaceutical compounds. In a published rat carcinogenicity study of this compound, unusual bone neoplasms were observed. nih.gov Specifically, findings included an increase in osteoma and osteosarcoma in rats treated with this compound. nih.gov These findings were considered to be in agreement with a growth-stimulating effect observed in the study. nih.gov

Regulatory guidelines acknowledge that for pharmaceuticals developed to treat certain serious diseases, carcinogenicity testing may not be required before market approval but should be conducted post-approval. nih.gov Unequivocally genotoxic compounds are generally presumed to be transspecies carcinogens and may not necessitate long-term carcinogenicity studies, although chronic toxicity studies might still be required to detect early tumorigenic effects. nih.gov

The preclinical findings of osteoma and osteosarcoma in rats highlight a potential concern, although the relevance to human carcinogenicity requires careful consideration, particularly given the limitations of the animal model in achieving comparable exposures.

Pharmacogenomics and Interindividual Variability in Response

Genetic Modifiers of Deflazacort Efficacy

The efficacy of this compound is influenced by a complex interplay of factors, including the processes of drug metabolism and the drug's interaction with its molecular target. Genetic variations in the genes responsible for these processes can significantly alter the therapeutic outcome.

This compound itself is a prodrug, which is rapidly converted by plasma esterases into its pharmacologically active metabolite, 21-desacetylthis compound. drugbank.comimpactfactor.org This active metabolite is further metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver, into inactive forms. drugbank.comimpactfactor.orgnih.gov Genetic polymorphisms in the CYP3A4 gene can lead to variations in enzyme activity, thereby affecting the concentration and clearance of the active metabolite. frontiersin.orgfrontiersin.org For instance, the CYP3A422 allele is associated with reduced CYP3A4 enzymatic activity, which could potentially lead to higher exposure to the active metabolite of this compound, although specific studies on this interaction are needed. frontiersin.org The genetic diversity of CYP450 enzymes is known to influence patient responses to a wide range of drugs.

The primary mechanism of action for glucocorticoids like this compound is mediated through the glucocorticoid receptor (GR), encoded by the NR3C1 gene. endocrine.org The binding of the active metabolite to this receptor initiates a cascade of events that regulate gene expression. mdpi.com Several polymorphisms in the NR3C1 gene have been identified that alter glucocorticoid sensitivity, which could in turn modify the efficacy of this compound. endocrine.orgnih.gov For example, the N363S and BclI polymorphisms have been associated with increased sensitivity to glucocorticoids, while the ER22/23EK polymorphism is linked to relative resistance. endocrine.orgnih.gov Individuals with polymorphisms conferring resistance might experience a diminished therapeutic response to standard doses of this compound.

Furthermore, the transport of drugs across cell membranes, managed by transporters like P-glycoprotein (encoded by the ABCB1 gene), can also play a role. nih.govmdpi.com Polymorphisms in the ABCB1 gene have been linked to resistance to other steroid therapies, as variations can alter the expression and activity of the P-glycoprotein efflux pump. nih.gov This could potentially influence the intracellular concentration and efficacy of this compound in target tissues.

Table 1: Potential Genetic Modifiers of this compound Efficacy
GenePolymorphism/AllelePotential Effect on this compound EfficacyMechanism
CYP3A4e.g., CYP3A4*22Increased efficacy or toxicityReduced metabolism of the active metabolite (21-desacetylthis compound), leading to higher plasma concentrations. impactfactor.orgfrontiersin.org
NR3C1 (Glucocorticoid Receptor)ER22/23EKDecreased efficacyAssociated with relative resistance to glucocorticoids, potentially dampening the drug's therapeutic effect. endocrine.org
NR3C1 (Glucocorticoid Receptor)N363S, BclIIncreased efficacyAssociated with increased sensitivity to glucocorticoids, potentially enhancing the drug's therapeutic effect. endocrine.orgnih.gov
ABCB1 (P-glycoprotein)Various SNPs (e.g., rs1128503, rs2032582, rs1045642)Decreased efficacyAltered activity of the P-glycoprotein drug efflux pump could reduce intracellular drug concentrations in target tissues, potentially leading to steroid resistance. mdpi.comnih.gov

Genetic Predisposition to Adverse Effects

The use of glucocorticoids, including this compound, is associated with a range of potential adverse effects, such as Cushingoid appearance, weight gain, increased appetite, and metabolic disturbances. drugs.comdrugs.comwikipedia.org Long-term use can lead to more serious effects like osteoporosis and growth suppression in children. mayoclinic.orgwebmd.com Genetic factors can predispose certain individuals to an increased risk of developing these side effects.

Polymorphisms in the glucocorticoid receptor gene (NR3C1) that heighten sensitivity to glucocorticoids may also increase the likelihood of adverse metabolic effects. endocrine.org For instance, the N363S polymorphism has been linked not only to increased glucocorticoid sensitivity but also to an increased body mass index and altered insulin (B600854) response. endocrine.org Similarly, the G allele of the BclI polymorphism has been associated with increased sensitivity and central obesity. endocrine.org Individuals carrying these variants may be more susceptible to the metabolic side effects of this compound.

Genetic variations in drug metabolism pathways are also relevant. As with efficacy, polymorphisms in CYP3A4 that result in decreased enzyme function could lead to higher systemic exposure to the active metabolite of this compound. frontiersin.org This elevated exposure may, in turn, increase the risk and severity of dose-dependent adverse effects.

Table 2: Genetic Variants Potentially Predisposing to this compound Adverse Effects
GenePolymorphismAssociated Adverse EffectsPotential Mechanism
NR3C1 (Glucocorticoid Receptor)N363SMetabolic effects (e.g., increased BMI, altered insulin response). endocrine.orgIncreased sensitivity to glucocorticoids, amplifying their metabolic actions. endocrine.org
NR3C1 (Glucocorticoid Receptor)BclI (G allele)Metabolic effects (e.g., increased abdominal obesity). endocrine.orgAssociated with heightened sensitivity to glucocorticoids. endocrine.orgmdpi.com
CYP3A4Variants causing reduced function (e.g., CYP3A4*22)Increased risk of dose-dependent toxicities.Decreased clearance of the active metabolite, leading to higher systemic exposure and greater potential for adverse events. frontiersin.org

Biomarker Discovery for Personalized Therapeutic Approaches

To translate pharmacogenomic knowledge into clinical practice, there is a need for reliable biomarkers that can predict a patient's response to this compound. news-medical.net Biomarkers can be molecules, genes, or other characteristics that can be measured to provide information about a biological process or response to a therapeutic intervention. Research is ongoing to identify such markers for this compound therapy, particularly in the context of Duchenne muscular dystrophy (DMD).

One area of research involves the analysis of serum proteins as pharmacodynamic (PD) biomarkers. A study comparing boys with DMD treated with this compound versus prednisone (B1679067) identified several proteins that were differentially altered between the two drugs. nih.gov These included Insulin-like Growth Factor Binding Protein 2 (IGFBP-2) and Matrix Metalloproteinase-3 (MMP-3), which are associated with diabetes complications and extracellular remodeling, respectively. nih.gov Such markers could potentially be used to monitor the specific biological effects of this compound and distinguish its activity from other corticosteroids. nih.gov

Another promising approach is the identification of plasma interleukins (cytokines) as biomarkers to monitor disease progression and therapeutic response. In a mouse model of DMD, treatment with this compound was shown to reduce the plasma levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (INF-γ), and Interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov These findings suggest that a panel of cytokines could serve as biomarkers to gauge the anti-inflammatory efficacy of this compound treatment in different stages of the disease. nih.gov

Gene expression profiling also offers a powerful tool for biomarker discovery. Studies analyzing whole blood from DMD patients have shown that corticosteroid treatment alters the expression of numerous genes, including those involved in iron trafficking and metabolism. nih.gov Comparing the gene expression profiles of patients treated with this compound versus prednisone revealed differences in genes related to adipose metabolism, which may help explain variations in side effects like weight gain. nih.govnih.gov These gene expression signatures could potentially be developed into biomarkers to predict both efficacy and the likelihood of specific adverse events, paving the way for more personalized treatment strategies. nih.gov

Drug Drug Interactions: Mechanistic Studies

Cytochrome P450 Enzyme System Interactions (CYP3A4 Inhibitors and Inducers)

The active metabolite of deflazacort, 21-desDFZ, is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme. drugs.commedscape.compdr.net This is a key pathway for its further metabolism to inactive metabolites, including 6β-hydroxy-21-desacetyl this compound. drugs.com Consequently, drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of 21-desDFZ.

Coadministration of this compound with moderate or strong CYP3A4 inhibitors can lead to increased exposure to 21-desDFZ. drugs.commedscape.compdr.net For instance, a study with clarithromycin, a strong CYP3A4 inhibitor, showed a 2- to 3-fold increase in the Cmax and AUC values of 21-desDFZ. drugs.comfda.gov Physiologically-based pharmacokinetic (PBPK) modeling also predicts that moderate CYP3A4 inhibitors, such as fluconazole, can increase this compound exposure by approximately 3-fold. fda.gov Other examples of CYP3A4 inhibitors that may increase this compound levels include ketoconazole, erythromycin, diltiazem, verapamil, and grapefruit juice. drugs.commims.comimpactfactor.orgpatsnap.com

Conversely, coadministration of this compound with moderate or strong CYP3A4 inducers can significantly decrease the exposure to 21-desDFZ. drugs.commedscape.compdr.net A study involving rifampicin, a strong CYP3A4 inducer, resulted in markedly lower Cmax and AUC values of 21-desDFZ, with geometric mean exposures being approximately 95% lower. drugs.com Avoidance of concomitant use with strong or moderate CYP3A4 inducers is generally recommended. drugs.com Examples of CYP3A4 inducers include rifampicin, phenytoin, carbamazepine, phenobarbital, primidone, eslicarbazepine (B1671253) acetate, etravirine, and St. John's Wort. drugs.comimpactfactor.orgmedscape.compdr.net

In vitro studies have also investigated the potential of 6β-hydroxy-21-desacetyl this compound, a major circulating but inactive metabolite, to interact with CYP enzymes. At concentrations up to 50 µM, this metabolite weakly inhibited the enzyme activity of CYPs 1A2, 2B6, 2C8, 2C9, and 2D6. nih.govnih.gov It showed moderate inhibition of CYP2C19 and CYP3A4 with IC50 values of approximately 50 and 35 µM, respectively. nih.govnih.gov The inhibition was not time-dependent or metabolism-based. nih.govnih.gov Furthermore, in vitro incubation with human hepatocytes did not show meaningful concentration-dependent induction of mRNA levels or enzyme activity for CYP1A2, CYP2B6, or CYP3A4 by 6β-hydroxy-21-desacetyl this compound. nih.govnih.gov Based on these in vitro findings and clinically relevant plasma concentrations, clinically meaningful pharmacokinetic interactions from 6β-hydroxy-21-desacetyl this compound are not expected. drugs.compdr.netnih.gov

The following table summarizes the potential impact of CYP3A4 modulators on 21-desDFZ exposure:

CYP3A4 Modulator TypeExamplesEffect on 21-desDFZ ExposureClinical Recommendation
Strong/Moderate InhibitorsClarithromycin, Fluconazole, Ketoconazole, Erythromycin, Grapefruit juiceIncreasedDose reduction of this compound may be necessary. drugs.comfda.gov
Strong/Moderate InducersRifampicin, Phenytoin, Carbamazepine, St. John's WortDecreasedAvoid concomitant use. drugs.comfda.gov

Pharmacodynamic Interactions with Other Therapeutic Agents

This compound, through its glucocorticoid activity, can also interact with other medications via pharmacodynamic mechanisms, affecting their efficacy or increasing the risk of certain adverse effects.

Anticoagulants

The coadministration of corticosteroids, including this compound, with anticoagulants like warfarin (B611796) may alter anticoagulant effects. medscape.compdr.netpatsnap.comdrugbank.com There are reports of both enhanced and diminished effects of anticoagulants when used concurrently with corticosteroids. pdr.net The mechanism is not fully described, but high-dose corticosteroids may increase blood coagulability, potentially decreasing anticoagulant effects. pdr.net Conversely, corticosteroids might impair vascular integrity, increasing bleeding risk. pdr.net Close monitoring of the International Normalized Ratio (INR) or prothrombin time is required when these drugs are used together. medscape.compdr.netrwandafda.gov.rw

Antidiabetics

Corticosteroids can interfere with blood glucose control, potentially leading to hyperglycemia, glucose intolerance, new-onset diabetes mellitus, or exacerbation of pre-existing diabetes. aap.orgrwandafda.gov.rwdrugs.com When this compound is combined with antidiabetic agents (including insulin (B600854), sulfonylureas like acetohexamide (B1666498) and chlorpropamide, metformin, thiazolidinediones, SGLT2 inhibitors, DPP-4 inhibitors, and incretin (B1656795) mimetics), the desired effects of the antidiabetic agents may be antagonized. rwandafda.gov.rwdrugs.com Close monitoring of blood glucose is recommended, and adjustments to the dosages of antidiabetic medications may be necessary. aap.orgdrugs.com

Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

The combined use of corticosteroids and NSAIDs, such as ibuprofen, naproxen, and aspirin, can increase the potential for serious gastrointestinal (GI) toxicity, including inflammation, bleeding, ulceration, and perforation. medscape.compatsnap.comdrugs.comdrugs.com This interaction is thought to be due to additive effects on the GI mucosa. drugs.com Some research suggests corticosteroids may delay the healing of NSAID-induced erosions. drugs.com Caution is advised, especially in patients with a history of peptic ulcer disease or GI bleeding. drugs.com

Immunosuppressants

This compound itself has immunosuppressive effects due to its glucocorticoid activity. nih.govimpactfactor.orgaap.orgpatsnap.com Concomitant use with other immunosuppressants or antineoplastic agents can lead to additive immunosuppressive effects, potentially increasing the risk of infection. medscape.compdr.net Specific interactions have been noted with agents like abatacept, alemtuzumab, and certain CAR-T cell therapies. pdr.net

Diuretics

Corticosteroids can cause electrolyte disturbances, including potassium loss and hypokalemia. medscape.comrwandafda.gov.rw The hypokalemic effects of this compound can be enhanced when coadministered with potassium-wasting diuretics, such as loop diuretics (e.g., bumetanide) and thiazide diuretics (e.g., hydrochlorothiazide, bendroflumethiazide, chlorothiazide). aap.orgmedscape.compdr.netrwandafda.gov.rw Monitoring serum potassium concentrations is important during concomitant use, and potassium supplementation may be necessary. medscape.compdr.net

Vaccines (Live/Live Attenuated)

The interaction between this compound and live or live attenuated vaccines is primarily driven by this compound's potent immunosuppressive properties. This compound is a corticosteroid prodrug that is converted to its active metabolite, 21-desacetylthis compound (21-desDFZ). mims.comguidetopharmacology.org This active metabolite exerts its effects by binding to intracellular glucocorticoid receptors, which are present in nearly all cell types. mims.com This binding modulates gene expression, leading to a cascade of effects that suppress inflammatory and immune responses. mims.comfishersci.ca

Specifically, this compound inhibits the production of pro-inflammatory cytokines and chemokines, reduces the activity of immune cells such as T-lymphocytes and macrophages, and generally diminishes the body's capacity to mount an effective immune response. mims.comfishersci.ca

Live attenuated vaccines contain weakened forms of viruses or bacteria that are capable of replication within the host. nih.gov The administration of these vaccines is intended to stimulate a protective immune response without causing full-blown disease. However, in individuals with diminished immune competence due to immunosuppressive therapy like this compound, the replication of the attenuated vaccine organisms can be enhanced. nih.gov This enhanced replication increases the risk of disseminated infection, meaning the vaccine strain can spread throughout the body and cause serious, potentially life-threatening illness. nih.gov

Furthermore, the immunosuppressive effects of this compound can impair the recipient's ability to develop an adequate immune response to the vaccine antigens. nih.gov This can result in decreased or suboptimal immunologic response, rendering the vaccine less effective or ineffective in providing protection against the targeted disease. nih.gov

Therefore, the mechanistic basis of this drug-drug interaction involves this compound's immunosuppression leading to two main consequences when combined with live/live attenuated vaccines:

Increased risk of infection: Enhanced replication of the attenuated vaccine organism in an immunocompromised host. nih.gov

Decreased vaccine efficacy: Impaired ability of the host immune system to mount a protective response to the vaccine. nih.gov

Due to these mechanistic concerns, the administration of live or live attenuated vaccines is generally not recommended in patients receiving immunosuppressive doses of corticosteroids, including this compound. nih.gov Guidelines often recommend administering live vaccines a specific period before initiating corticosteroid therapy or waiting a sufficient duration after discontinuation to allow for recovery of immune function. nih.gov

Interacting AgentInteraction TypeMechanistic BasisConsequence
Live/Live Attenuated VaccinesPharmacodynamic Antagonism / Increased ToxicityThis compound's immunosuppression reduces host immune response and can lead to enhanced vaccine organism replication.Increased risk of disseminated infection from vaccine; Decreased vaccine efficacy. nih.gov

Resistance Mechanisms and Therapeutic Challenges

Mechanisms of Glucocorticoid Resistance in Chronic Diseases

Glucocorticoid resistance, also referred to as insensitivity, is a phenomenon observed in various chronic inflammatory and immune-mediated diseases. It can be broadly classified into primary (genetic) and secondary (acquired) forms uchile.clresearchgate.net. Primary resistance is often linked to mutations in the NR3C1 gene, which encodes the glucocorticoid receptor (GR) researchgate.net. Secondary resistance, more commonly encountered in chronic diseases, arises from impaired glucocorticoid signaling pathways researchgate.net.

Several molecular mechanisms contribute to glucocorticoid resistance in chronic inflammatory conditions:

Alterations in Glucocorticoid Receptor (GR) Expression and Function: Changes in the levels of GR expression, particularly a decrease in the functional GRα isoform, can lead to reduced sensitivity to glucocorticoids researchgate.netmdpi.com. An increased expression and/or altered ratio of GR isoforms, such as the non-ligand-binding GRβ, can also contribute to resistance by interfering with GRα function mdpi.comfrontiersin.org. Chronic exposure to elevated endogenous glucocorticoids or prolonged corticosteroid treatment can lead to ligand-mediated downregulation of GRα, contributing to acquired resistance researchgate.net.

Impaired Nuclear Translocation of GR: After binding to the glucocorticoid, the activated GR complex typically translocates into the nucleus to modulate gene transcription. Impairment of this translocation process can reduce the effectiveness of glucocorticoids researchgate.net.

Impaired Binding of GR to DNA and Coregulators: Glucocorticoids exert their effects by binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors (transrepression) mdpi.com. Alterations that hinder the binding of the GR to DNA or its interaction with crucial coregulator proteins can lead to resistance uchile.clresearchgate.netmdpi.com. For instance, increased activation of transcription factors like AP-1 and NF-κB, which are central to inflammatory responses, can sequester GR and prevent its interaction with other proteins, leading to resistance at the site of inflammation uchile.clarchbronconeumol.org.

Post-translational Modifications of GR: Phosphorylation of the GR by kinases, such as those in the mitogen-activated protein kinase (MAPK) pathway, can modulate its activity and contribute to resistance uchile.clmdpi.com. Excessive activation of MAPK pathways has been identified as a common mechanism of GC resistance mdpi.com.

Increased Expression of Efflux Transporters: Upregulation of multidrug resistance transporters, such as P-glycoprotein, can pump glucocorticoids out of cells, reducing their intracellular concentration and effectiveness uchile.cl.

Altered Glucocorticoid Metabolism: Enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) regulate the local concentration of active glucocorticoids uchile.clmdpi.com. Dysregulation of these enzymes can lead to altered glucocorticoid availability at target tissues.

Influence of Inflammatory Mediators: Pro-inflammatory cytokines, such as IL-2, IL-4, IL-17, and TNF-α, can directly reduce GR translocation and binding affinity or interfere with glucocorticoid signaling pathways, contributing to resistance in chronic inflammatory diseases like asthma, rheumatoid arthritis, and inflammatory bowel disease uchile.clnih.gov. Oxidative and nitrative stress, often present in chronic inflammation, can also reduce the activity and expression of histone deacetylase-2 (HDAC2), an enzyme crucial for the anti-inflammatory action of glucocorticoids, thus promoting resistance nih.gov.

Glucocorticoid resistance is observed in various chronic diseases, with differing prevalence. For example, approximately 30% of patients with autoimmune conditions may have an impaired response to GCs uchile.cl. Severe asthma patients and those with Chronic Obstructive Pulmonary Disease (COPD) also frequently exhibit decreased glucocorticoid responsiveness nih.govscielo.sa.cr. In DMD, while glucocorticoids like deflazacort are standard care and can delay disease progression, tissue-specific glucocorticoid resistance can still occur mdpi.comencyclopedia.pub.

Here is a summary of some mechanisms contributing to glucocorticoid resistance:

MechanismDescriptionRelevance to Resistance
Altered GR Expression/Isoform RatioDecreased functional GRα or increased non-ligand-binding GRβ. researchgate.netmdpi.comReduces the number of functional receptors available for glucocorticoid binding and action. researchgate.netmdpi.com
Impaired Nuclear Translocation of GRReduced movement of the activated GR complex into the nucleus. researchgate.netLimits the ability of GR to modulate gene transcription. researchgate.net
Impaired GR-DNA/Coregulator BindingReduced binding to GREs or interaction with transcription factors like AP-1 and NF-κB. uchile.clresearchgate.netmdpi.comarchbronconeumol.orgPrevents GR from effectively activating anti-inflammatory genes or repressing pro-inflammatory genes. uchile.clmdpi.comarchbronconeumol.org
Post-translational Modifications of GRPhosphorylation of GR by kinases (e.g., MAPK). uchile.clmdpi.comCan alter GR activity, stability, or cellular localization, affecting its function. uchile.clmdpi.com
Increased Efflux Transporter ActivityIncreased activity of pumps like P-glycoprotein. uchile.clReduces intracellular concentration of glucocorticoids. uchile.cl
Altered Glucocorticoid MetabolismDysregulation of enzymes like 11β-HSD. uchile.clmdpi.comAffects the local concentration of active glucocorticoids. uchile.clmdpi.com
Influence of Inflammatory MediatorsCytokines (IL-2, IL-4, IL-17, TNF-α) interfering with GR signaling. uchile.clnih.gov Oxidative/nitrative stress. nih.govDirectly or indirectly impair GR function and downstream signaling. uchile.clnih.govnih.gov

Strategies to Overcome Resistance to this compound Therapy

Overcoming glucocorticoid resistance is a critical aspect of managing chronic diseases treated with this compound. Strategies aim to restore or enhance glucocorticoid sensitivity and explore alternative or adjunctive therapies.

Research into strategies to overcome resistance to glucocorticoids, including this compound, in chronic diseases is ongoing. Some potential approaches include:

Targeting Underlying Inflammatory Pathways: Since inflammation itself can induce glucocorticoid resistance, effectively treating the underlying inflammatory process is crucial oup.com. Therapies that target specific pro-inflammatory cytokines or signaling pathways involved in resistance (e.g., MAPK, NF-κB) may help restore glucocorticoid sensitivity mdpi.comnih.gov.

Modulating Glucocorticoid Receptor Function: Strategies aimed at increasing functional GRα expression, promoting its nuclear translocation, or enhancing its binding to DNA and coregulators are being investigated researchgate.netmdpi.com. This could involve pharmacological chaperones or other molecules that stabilize GR or improve its interaction with transcriptional machinery.

Inhibiting Efflux Transporters: Blocking the activity of efflux transporters like P-glycoprotein could increase intracellular this compound concentrations, potentially overcoming resistance mediated by increased drug efflux uchile.cl.

Targeting Glucocorticoid Metabolism: Modulating the activity of enzymes involved in glucocorticoid metabolism, such as 11β-HSD, could help optimize the concentration of the active metabolite of this compound at the tissue level mdpi.com.

Combination Therapies: Combining this compound with other therapeutic agents that act through different mechanisms or can counteract resistance pathways is a promising strategy. For example, in DMD, exploring steroid-sparing agents that stabilize pathways affected by glucocorticoids could allow for lower this compound doses, potentially reducing resistance and side effects mdpi.com. Alternative anti-inflammatory or immunomodulatory treatments, such as calcineurin inhibitors or phosphodiesterase 4 inhibitors, are also being investigated for use in patients with glucocorticoid resistance, although they may have their own side effect profiles nih.gov.

Novel Glucocorticoid Receptor Ligands: The development of novel selective glucocorticoid receptor agonists or dissociated glucocorticoids that ideally retain anti-inflammatory efficacy while minimizing adverse effects and potentially overcoming specific resistance mechanisms is an area of research nih.govbiologists.com.

Addressing Mitochondrial Dysfunction: In the context of DMD, research suggests this compound can affect mitochondrial function. While one study indicated this compound might reduce mitochondrial resistance to permeability transition pore opening, further understanding of these complex interactions could potentially inform strategies to optimize this compound's effects and address resistance in muscle tissue nih.govnih.gov.

While specific strategies directly addressing this compound resistance are still an active area of research, the broader understanding of glucocorticoid resistance mechanisms in chronic diseases provides a framework for developing approaches to improve therapeutic outcomes with this compound.

Research Methodologies and Study Design Considerations

Clinical Trial Design and Execution

Clinical trials are crucial for evaluating the efficacy and safety of a compound in humans. Studies involving Deflazacort have utilized various designs to assess its impact on disease progression, muscle function, and other relevant outcomes in patient populations.

Randomized Controlled Trials (RCTs)

Randomized controlled trials (RCTs) represent a cornerstone of evidence-based medicine, providing a high level of evidence for the efficacy of interventions. Several RCTs have been conducted to evaluate this compound, particularly in the context of Duchenne muscular dystrophy. These trials typically involve randomizing participants to receive either this compound, a placebo, or an active comparator (such as prednisone), often in a double-blind manner to minimize bias. fda.govnih.govresearchgate.netjmcp.org

A notable multicenter, randomized, double-blind, placebo-controlled, 52-week study (Study NM-001) was conducted in the US and Canada involving 196 male pediatric patients with DMD aged 5 to 15 years. fda.govnih.gov Patients were randomized to receive this compound at doses of 0.9 or 1.2 mg/kg/day, an active comparator (prednisone), or placebo. fda.govnih.gov The study included a 12-week placebo-controlled phase. fda.govnih.gov Another randomized, double-blind, placebo-controlled trial (Study NM-002) of 104 weeks evaluated this compound in 29 male children with DMD aged 6 to 12 years, randomized in a 2:1 ratio to this compound or placebo. fda.gov

RCTs have also been designed to compare different doses of this compound or to assess its efficacy in other conditions. For instance, a randomized, double-blind, non-inferiority trial in North India assessed whether a lower dose of this compound (0.45 mg/kg/day) was non-inferior to a higher dose (0.9 mg/kg/day) in newly diagnosed ambulatory boys with DMD aged 5–15 years. neurology.org The primary endpoint was the change in 6-minute walk distance (6MWD) from baseline to week 24. neurology.org In dysferlinopathy, a prospective, double-blind, randomized, placebo-controlled cross-over trial design was chosen due to the rarity of the condition, allowing each patient to serve as their own control. researchgate.net

The design of these RCTs often involves specific methods for patient allocation, such as permuted block randomization, to ensure balance between treatment groups. nih.govmdpi.com Blinding of both the surgical team and patients to group allocation has also been employed in trials assessing the impact of this compound on postoperative outcomes. mdpi.com

Table 10.1.1. Examples of this compound Randomized Controlled Trial Designs

Study Identifier (Example)Design TypePatient Population (Example)Comparator(s)Duration (Example)Key Endpoints (Example)
Study NM-001Multicenter, Randomized, Double-Blind, Placebo-ControlledMale pediatric DMD patients (5-15 years)Placebo, Prednisone (B1679067)52 weeksChange in muscle strength, Motor function
Study NM-002Randomized, Double-Blind, Placebo-ControlledMale pediatric DMD patients (6-12 years)Placebo104 weeksTime to loss of ambulation
North India TrialRandomized, Double-Blind, Non-InferiorityNewly diagnosed ambulatory boys with DMD (5-15 years)Higher this compound dose24 weeksChange in 6-minute walk distance (6MWD)
Dysferlinopathy TrialProspective, Double-Blind, Randomized, Placebo-Controlled Cross-overPatients with genetically defined dysferlinopathyPlacebo6 months per periodMuscle strength (e.g., CIDD score, hand-held dynamometry) researchgate.net

Long-term Observational Studies and Real-world Data Analysis

Given the chronic nature of conditions like DMD, long-term observational studies and the analysis of real-world data provide valuable insights into the effects of this compound over extended periods, complementing the data from controlled clinical trials. These studies can assess outcomes such as age at loss of ambulation, pulmonary function, and the incidence of long-term complications in larger, more diverse patient populations encountered in routine clinical practice. jmcp.orgemflaza.comnih.govbecarispublishing.com

Real-world data analysis has been conducted using retrospective cohorts from large care centers. For example, a single-center, retrospective cohort analysis of clinical data from 435 boys with DMD treated at Cincinnati Children's Hospital Medical Center from 2004 to March 2017 assessed outcomes among patients receiving this compound or prednisone in real-world practice. emflaza.combecarispublishing.com This study utilized time-to-event and regression analyses to compare outcomes such as age at loss of ambulation and the risk of scoliosis. becarispublishing.com

Prospective natural history observational cohort studies, such as an analysis from the Cooperative International Neuromuscular Research Group (CINRG) Duchenne Natural History Study, have also provided long-term follow-up data on the effects of corticosteroids, including this compound, in patients with DMD. nih.govbecarispublishing.com An analysis from this study included a cohort of 440 patients aged 2 to 28 years from multiple centers, with follow-up for up to 10 years, evaluating the long-term effects of corticosteroid treatment based on duration of use. emflaza.comnih.gov

These observational studies, while providing longer-term perspectives, have inherent limitations. These include the uncertainty about the natural history of the disease, the lack of consistent dosing regimens in real-world settings, variations in outcome measures used across different centers, and the potential for selection bias, particularly in analyses of patients who may have had differential access to this compound prior to its wider availability. jmcp.orgicer.org Despite these limitations, real-world data analysis contributes to understanding the practical impact of this compound use over time.

Meta-Analyses and Systematic Reviews for Evidence Synthesis

Systematic reviews and meta-analyses play a critical role in synthesizing evidence from multiple studies to provide a more comprehensive understanding of a treatment's effects. These methodologies involve a rigorous process of identifying, evaluating, and synthesizing findings from relevant clinical trials and observational studies. nih.govdrugbank.comicer.org

Systematic reviews on this compound have aimed to assess its efficacy in improving strength and functional outcomes in conditions like DMD. nih.govdrugbank.comresearchgate.net The methodology typically involves searching multiple databases (e.g., MEDLINE, EMBASE, Cochrane) using predefined inclusion criteria, such as study design (RCTs), patient population (e.g., male participants with DMD within a specific age range), and outcome measures (e.g., strength or functional testing). nih.govdrugbank.comicer.orgresearchgate.net

While meta-analyses are often planned to quantitatively synthesize the results of included studies, challenges such as heterogeneity in outcome measures and inconsistent reporting of summary statistics across different trials can sometimes preclude this approach. nih.govdrugbank.comresearchgate.net In such cases, the systematic review provides a qualitative synthesis of the available evidence.

Despite these challenges, meta-analyses comparing this compound to other corticosteroids, such as prednisone/prednisolone (B192156), have been conducted using data from specific clinical trials. becarispublishing.comneurology.org For instance, a meta-analysis utilized data from the placebo arms of two previously published studies in patients with nonsense mutation DMD to assess the efficacy of this compound versus prednisone/prednisolone in slowing disease progression. becarispublishing.comneurology.org This analysis included patients from the phase 2b (Study 007) and phase 3 (ACT DMD) clinical trials. becarispublishing.comneurology.org

The methodology for these meta-analyses involves pooling data from studies with similar designs and endpoints to generate a weighted estimate of treatment differences for specific outcomes, such as the change in 6-minute walk distance. neurology.org

Preclinical Research Models

Preclinical research using in vitro and in vivo models is essential for understanding the fundamental mechanisms of this compound's action, evaluating its potential efficacy, and identifying potential targets before proceeding to human studies.

In Vitro Cellular Assays for Mechanism Elucidation

In vitro cellular assays are utilized to investigate the molecular and cellular mechanisms through which this compound exerts its effects. These studies often involve exposing various cell types to this compound or its active metabolite and assessing cellular responses.

This compound is a prodrug that is metabolized to its active form, 21-desacetyl this compound. patsnap.compnas.org At the cellular level, this compound's active metabolite penetrates cell membranes and binds to glucocorticoid receptors (GRs) in the cytoplasm. patsnap.com This binding induces a conformational change, allowing the receptor complex to translocate into the nucleus and interact with glucocorticoid response elements (GREs) on DNA, thereby modulating gene transcription. patsnap.com

In vitro assays have demonstrated that this interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, which inhibits enzymes involved in the production of pro-inflammatory molecules like prostaglandins (B1171923) and leukotrienes. patsnap.com Concurrently, this compound downregulates the expression of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation. patsnap.com

Cellular assays have also been used to assess the immunosuppressive potency of this compound and its active metabolite. Studies on phytohaemagglutinin (PHA)-stimulated human peripheral blood lymphocytes (PBL) have shown that this compound and 21-desacetyl this compound are potent immunosuppressive drugs in vitro, comparable in potency to prednisolone on a molar basis. researchgate.netnih.gov Assays on natural killer (NK) and killer (K) cell activity have also been conducted to understand the broader impact on immune function. researchgate.netnih.gov

Furthermore, in vitro studies using cellular systems have been employed to evaluate the potential for drug interactions, such as the characterization of CYP and transporter-mediated interactions by the 6β-OH-metabolite of this compound. fda.gov Cellular systems have also been used to evaluate P-glycoprotein (P-gp) efflux, showing that this compound and prednisolone are strong P-gp substrates. researchgate.netoup.com In vitro anti-proliferative effects of this compound have been compared to other glucocorticoids using cell lines like Nb2 cells. researchgate.net

In Vivo Animal Models (e.g., mdx mice for muscular dystrophies, rat models for endocrine and neurological studies)

In vivo animal models are indispensable for studying the effects of this compound in a complex biological system and evaluating its potential therapeutic benefits and pharmacological properties before human testing.

The mdx mouse model, which carries a loss-of-function mutation in the dystrophin gene, is the most widely used animal model for preclinical studies in Duchenne muscular dystrophy. researchgate.netnih.govcapes.gov.brresearchgate.netnih.govplos.orgfda.gov Despite having a milder phenotype compared to human DMD, mdx mice are valuable for evaluating potential therapies like this compound. nih.gov

Studies in mdx mice have investigated the effects of this compound on various aspects of DMD pathology, including muscle function, muscle damage and fibrosis, muscle repair, and gene expression. researchgate.netnih.govcapes.gov.brresearchgate.netfda.govmdaconference.org For example, studies have shown that this compound treatment can lead to improvements in muscle function, measured by grip strength, and can reduce muscle damage and fibrosis in mdx mice. researchgate.netnih.govcapes.gov.brmdaconference.org Research in mdx mice has also explored the mechanisms by which this compound may augment muscle repair and growth of new muscle fibers, potentially by increasing myogenic cell proliferation and fiber differentiation. capes.gov.br

Comparisons between this compound and other corticosteroids, such as prednisone/prednisolone and vamorolone (B1682149), have been conducted in mdx mice to evaluate their relative efficacy and effects on outcomes like grip strength and gene expression profiles in muscle, liver, and brain. researchgate.netoup.comnih.govmdaconference.org

Rat models have also been utilized in preclinical research on this compound to investigate specific physiological effects. Studies in juvenile rats have assessed the impact of oral administration of this compound on body weight gain, skeletal development (including growth plate cellularity and bone distribution), lymphoid tissue, and neurological/neurobehavioral endpoints. fda.govrxlist.comnih.gov These studies help to understand potential developmental and systemic effects.

Rat models have also been employed to study the anti-inflammatory activity of this compound using various induced inflammation models, such as carrageenin and nystatin (B1677061) oedema, cotton pellet granuloma, and adjuvant arthritis. researchgate.netresearchgate.net Studies in rats have also examined the effects of this compound on the thymus gland (thymolysis) and growth hormone secretion patterns. researchgate.netresearchgate.net Chronic oral toxicity studies in Sprague-Dawley rats have been conducted to assess long-term effects and identify potential target organs. fda.gov

While animal models provide valuable preclinical data, it is important to consider their limitations and the challenges in translating findings directly to human patients. nih.gov

Table 10.2.2. Examples of this compound In Vivo Animal Models and Study Focus

Animal ModelPrimary Condition Modeled (Example)Key Areas of Study (Example)
mdx mouseDuchenne Muscular Dystrophy (DMD)Muscle function (grip strength), Muscle damage and fibrosis, Muscle repair, Gene expression
Sprague-Dawley ratGeneral toxicology, Developmental effectsBody weight, Skeletal development, Lymphoid tissue, Neurological/Neurobehavioral endpoints
Wistar ratInduced arthritis, Thymus/Growth hormone effectsAnti-inflammatory activity, Thymolysis, Growth hormone secretion

Advanced Imaging Techniques (e.g., Magnetic Resonance Imaging for Cardiac and Skeletal Muscle Assessment)

Magnetic Resonance Imaging (MRI) is a non-invasive tool frequently utilized to study skeletal and cardiac muscle pathology in muscular dystrophies, including Duchenne muscular dystrophy neurology.orgnih.gov. MRI provides detailed information about muscle structure and composition, allowing for both qualitative and quantitative assessments ersnet.orgradiopaedia.org.

Qualitative MRI approaches often involve T1-weighted images to visualize intramuscular fat infiltration, which appears as hyperintense regions ersnet.orgradiopaedia.org. T2-weighted images can highlight areas of increased water content, indicative of fat infiltration, edema, and inflammation ersnet.org. Scoring systems based on visual inspection of fatty infiltration on T1-weighted images have been developed to categorize disease severity nih.gov.

Quantitative MRI techniques provide more objective measures of muscle health. Fat fraction mapping, derived from techniques like chemical shift-encoded imaging, quantifies the percentage of intramuscular fat nih.gov. Higher fat fraction values are associated with increased fatty infiltration and are considered a biomarker of muscle health, correlating with worsening functional abilities in individuals with DMD nih.govoup.com. Quantitative T2 imaging (T2 mapping) measures the T2 relaxation time, which is sensitive to muscle inflammation, damage, and intramuscular fat nih.govoup.com. Elevated T2 values can indicate the presence of muscle damage/inflammation and fatty infiltration neurology.orgnih.gov.

Studies have employed MRI to assess the impact of this compound on muscle tissue. For instance, research has used MRI to compare the T2 relaxation times of the myocardium and sternocleidomastoid muscle in individuals with DMD treated with this compound versus untreated individuals nih.govresearchgate.netnih.govcapes.gov.br. Findings from such studies suggest that this compound treatment may be associated with better preservation of T2 relaxation times in these muscles and improved left ventricular systolic function compared to untreated individuals researchgate.netnih.govcapes.gov.br.

MRI and Magnetic Resonance Spectroscopy (MRS) have also been used to monitor the effects of corticosteroids, including this compound, on skeletal muscles in boys with DMD. These studies have shown that measures like fat fraction and muscle T2 can differentiate between corticosteroid-treated and corticosteroid-naive individuals, with treated individuals showing a slower rate of fat accumulation in certain muscles neurology.org. A study comparing this compound and prednisone/prednisolone found that this compound was associated with a slower progression of fat accumulation rates and T2 values in specific lower limb muscles ismrm.org.

Data from MRI studies can be presented in tables to show quantitative differences in muscle parameters between treatment groups. For example, a study might present median T2 relaxation times for specific muscles in treated and untreated cohorts researchgate.netnih.gov.

MuscleThis compound Treated (Median T2 ms)Untreated (Median T2 ms)p-value
Myocardium47 (41-48)33 (31-37)<0.001
Left Sternocleidomastoid35 (30-37)23 (20-26)<0.001
Right Sternocleidomastoid35 (32-37)23 (20-27)<0.001

Table 1: Median T2 relaxation times in myocardium and sternocleidomastoid muscles in this compound-treated vs. untreated DMD patients researchgate.netnih.gov.

Another quantitative measure is the rate of fat accumulation, which can be modeled over time. Studies have shown differences in these rates between treatment groups. ismrm.org

MuscleThis compound (μ values, years)Prednisone/Prednisolone (μ values, years)Steroid-Naive (μ values, years)
Soleus18.6 ± 0.516.2 ± 0.914.0 ± 0.9
Vastus Lateralis---

Table 2: Modeled population average μ values for MRS Fat Fraction in Soleus and Vastus Lateralis muscles, indicating rate of fat accumulation (higher μ indicates slower accumulation) ismrm.org. Note: Specific VL values for this compound vs Prednisone/Prednisolone were not explicitly provided as significantly different in the source, focusing on group differences.

Biomarker Identification and Validation Methodologies

Biomarkers are detectable molecules that can serve as indicators of specific physiological states, disease progression, or response to therapy researchgate.net. In the context of conditions treated with this compound, particularly DMD, biomarker research aims to identify molecules that can monitor disease progression and evaluate treatment effectiveness researchgate.net.

Various methodologies are employed for biomarker identification and validation. These often involve analyzing biological samples such as serum or plasma using high-throughput techniques nih.govpnas.org. For example, aptamer-based proteomics technologies like SOMAscan® allow for the simultaneous quantification of a large number of proteins in serum samples researchgate.netnih.govpnas.org.

Studies have utilized such techniques to compare serum protein profiles in individuals treated with this compound versus other corticosteroids or untreated individuals nih.gov. This approach can identify pharmacodynamic biomarkers that show differential responses to different treatments nih.gov. Following initial discovery using high-throughput methods, potential biomarkers are often validated using orthogonal methods, such as ELISA assays, on larger sets of samples researchgate.netnih.gov.

Research has identified several potential serum protein biomarkers that show different levels or trajectories in this compound-treated patients compared to those treated with prednisone nih.gov. Examples include FCN-1, TNFRSF21, IGFBP-2, and MMP-3 nih.gov.

BiomarkerThis compound vs. Prednisone Findingp-value (mean levels)p-value (trajectory slopes)
FCN-1Relatively higher mean levels in Dfz-treated patients0.0380.03
TNFRSF21Higher mean levels in Pred- vs. Dfz-treated patients0.0050.934
IGFBP-2Different longitudinal trajectories between the two drugs0.04-
MMP-3Elevated mean level in Dfz-treated patients, as compared to Pred0.008-

Table 3: Selected serum protein pharmacodynamic biomarkers showing differences between Prednisone and this compound-treated DMD patients nih.gov.

In addition to protein biomarkers, other types of molecules, such as interleukins and microRNAs (miRNAs), have been investigated researchgate.netnih.govneurology.org. Studies in animal models of DMD (mdx mice) have identified plasma interleukins like TNF-α, TGF-β, IFN-γ, IL-6, IL-10, and IL-13 as potential biomarkers to monitor disease progression and validate therapeutic responses to this compound and other interventions researchgate.netnih.gov. This compound has been shown to reduce levels of pro-inflammatory and pro-fibrotic interleukins while increasing levels of anti-inflammatory interleukins in these models researchgate.netnih.gov.

Validation of identified biomarkers is a crucial step before they can be used in clinical practice or trials researchgate.netd-nb.info. Validation methodologies ensure the reliability, accuracy, and reproducibility of biomarker measurements d-nb.infomedpace.com. This process often involves assessing analytical performance characteristics such as linearity, precision, and accuracy researchgate.net. Guidelines from regulatory bodies and organizations, such as the FDA Bioanalytical Method Validation (BMV) guidance and standards from the Clinical & Laboratory Standards Institute (CLSI), are often followed for biomarker validation medpace.com. The validation process may vary depending on the intended use of the biomarker, whether it is a primary, secondary, or exploratory endpoint in a study medpace.com.

Biomarker validation can involve different stages, starting with discovery on a small number of samples, followed by validation on a larger sample size before potential clinical application d-nb.info. Techniques like Selected Reaction Monitoring (SRM) mass spectrometry are used for targeted protein quantification during the validation phase d-nb.info.

Muscle enzymes like creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST) are classic markers of muscle breakdown and have been used to assess the effects of this compound neurology.org. Studies have shown that this compound treatment can lead to significant decreases in the levels of these enzymes neurology.org.

BiomarkerBaseline (U/L)Week 6 this compound 0.9 mg/kg/day (Change from Baseline U/L)Week 6 this compound 1.2 mg/kg/day (Change from Baseline U/L)Week 6 Prednisone (Change from Baseline U/L)Week 6 Placebo (Change from Baseline U/L)p-value (vs. Placebo)
ASTComparable-30-51-49+14<0.05
CKComparable-3529-2895-3748+840<0.05
LDHComparable-226-207-196+92<0.05

Table 4: Changes in muscle enzyme levels from baseline at Week 6 in DMD patients treated with this compound, Prednisone, or Placebo neurology.org.

Future Research Directions for Deflazacort

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

Future research will continue to explore the potential of deflazacort in therapeutic areas beyond its current approved indications. Given its anti-inflammatory and immunosuppressive properties, there is interest in repurposing this compound for other conditions where these mechanisms are relevant. Studies could investigate its efficacy in various inflammatory and autoimmune disorders where other corticosteroids are currently used, aiming to leverage any potential differential effects on metabolic or bone health observed in some comparisons. elsevier.esindianjnephrol.orgmdpi.comresearchgate.net For example, research has explored its use in rheumatoid arthritis and nephrotic syndrome, suggesting similar efficacy to prednisolone (B192156) with potentially fewer adverse effects on bone mineral density and glucose metabolism, although further studies are needed. elsevier.esindianjnephrol.orgresearchgate.net The potential for repurposing in rare muscular dystrophies beyond DMD is also an area for future exploration. taylorandfrancis.com

Future studies in this area would likely involve:

Preclinical studies: Investigating the molecular mechanisms of this compound in various disease models to identify potential new indications.

Phase 2 and 3 clinical trials: Evaluating the efficacy and safety of this compound in patient populations with novel inflammatory, autoimmune, or other relevant conditions. These trials would aim to generate data on clinical endpoints specific to the disease being studied.

Data generated from such studies would include:

Disease activity scores

Biomarker levels related to inflammation and disease progression

Clinical response rates

Changes in functional outcomes

These data would be presented in detailed tables comparing this compound to placebo or active comparators across different time points and patient subgroups.

Development of Modified Formulations or Delivery Systems for Optimized Efficacy

Research into novel formulations and delivery systems for this compound is ongoing, aiming to improve its pharmacokinetic profile, enhance bioavailability, reduce dosing frequency, or target specific tissues, potentially minimizing systemic exposure and associated adverse effects. researchgate.netijpsjournal.comijirt.org

Areas of focus include:

Extended-release formulations: Developing formulations that can maintain therapeutic levels of this compound over a longer period, potentially improving patient compliance and reducing fluctuations in drug concentration. ijphr.com

Targeted delivery systems: Exploring approaches like nanoparticles, microparticles, or liposomes to deliver this compound more specifically to sites of inflammation, such as in inflammatory bowel disease or other localized inflammatory conditions. ijpsjournal.comijirt.orgpjsr.orgresearchgate.net

Alternative routes of administration: Investigating non-oral routes, such as transdermal delivery, to potentially bypass gastrointestinal absorption issues and reduce systemic side effects. nih.gov

Future research in this area would involve:

Pharmaceutical development studies: Designing and characterizing novel formulations (e.g., particle size, encapsulation efficiency, drug release profiles). ijpsjournal.comijirt.orgijphr.compjsr.orgnih.govresearchgate.net

Preclinical pharmacokinetic and pharmacodynamic studies: Evaluating the absorption, distribution, metabolism, and excretion of this compound from new formulations in animal models, as well as assessing their therapeutic effects. nih.gov

Clinical pharmacokinetic studies: Assessing the bioavailability and pharmacokinetic profile of modified formulations in human volunteers or patients. fda.gov

Data generated would include:

In vitro drug release profiles

Particle size and distribution data

Encapsulation efficiency

Plasma concentration-time profiles (pharmacokinetics)

Tissue distribution data (in preclinical studies)

These data would be presented in tables and graphs illustrating the performance of novel formulations compared to existing ones. For example, a table might show the percentage of drug released from different extended-release formulations over a 24-hour period.

Precision Medicine Approaches and Biomarker-Guided Therapy

Future research will likely delve into precision medicine approaches to optimize this compound therapy. This involves identifying biomarkers that can predict patient response to this compound, susceptibility to adverse effects, or disease progression. escholarship.org Tailoring treatment based on an individual's genetic makeup, disease characteristics, or other biomarkers could improve efficacy and safety.

Research in this area could focus on:

Genomic studies: Identifying genetic variations that influence this compound metabolism, glucocorticoid receptor sensitivity, or disease pathways affected by the drug.

Biomarker discovery and validation: Searching for and validating biomarkers (e.g., protein levels, gene expression profiles, imaging markers) that correlate with treatment response or the risk of specific adverse effects.

Development of predictive models: Creating models that integrate clinical data and biomarker information to predict individual patient outcomes with this compound.

Future studies would involve:

Retrospective analysis of clinical trial data: Examining existing data sets to identify potential biomarker correlations.

Prospective observational studies: Collecting biological samples and clinical data from patients receiving this compound to identify and validate biomarkers.

Clinical trials incorporating biomarker stratification: Designing trials where patients are assigned to treatment arms based on their biomarker profile.

Data generated would include:

Genetic sequencing data

Gene expression data

Protein biomarker levels

Correlation analysis between biomarkers and clinical outcomes

These data would be presented in tables showing the association between specific biomarkers and outcomes, or in figures illustrating differences in biomarker levels between responders and non-responders.

Comparative Effectiveness and Safety Studies with Emerging Therapies

As new therapies emerge for conditions treated with this compound, particularly in DMD, comparative effectiveness and safety studies will be crucial to determine the optimal place of this compound in treatment algorithms. jmcp.orgicer.orgnih.gov

Future research will involve:

Head-to-head clinical trials: Directly comparing the efficacy and safety of this compound with newer treatments, such as exon-skipping therapies or other novel agents, in relevant patient populations. jmcp.orgicer.orgbecarispublishing.com

Real-world evidence studies: Utilizing large patient registries and healthcare databases to compare outcomes in patients receiving this compound versus other therapies in routine clinical practice. emflaza.combecarispublishing.comnih.gov These studies can provide valuable insights into the long-term comparative effectiveness and safety in diverse patient populations. emflaza.combecarispublishing.comnih.gov

Network meta-analyses: Synthesizing data from multiple studies to compare this compound indirectly with a range of other therapies.

Data generated would include:

Comparative efficacy endpoints (e.g., functional outcome measures, disease progression rates) jmcp.orgicer.orgbecarispublishing.combecarispublishing.comnih.govinstitut-myologie.org

Comparative safety profiles (though detailed safety data are excluded from this article, the comparison of safety profiles is a future research direction) elsevier.esindianjnephrol.orgresearchgate.netjmcp.orgicer.orginstitut-myologie.org

Healthcare resource utilization data

These data would be presented in tables summarizing comparative outcomes and in figures illustrating differences in effectiveness or the incidence of specific events between treatment groups. For example, a table might compare the median age at loss of ambulation in DMD patients treated with this compound versus another therapy based on real-world data. becarispublishing.comnih.gov

Long-term Outcomes and Quality of Life Research

Further research is needed to fully understand the long-term impact of this compound therapy on patient outcomes and quality of life, especially in chronic conditions like DMD where treatment may span many years. researchgate.netbecarispublishing.cominstitut-myologie.orgnih.govicer.orgresearchgate.netnih.govdrugbank.com

Future research will focus on:

Longitudinal observational studies: Following patients receiving this compound for extended periods to assess long-term functional trajectories, disease progression, and the incidence of long-term complications. becarispublishing.comnih.gov

Quality of life assessments: Utilizing validated patient-reported outcome measures to capture the impact of this compound on various aspects of quality of life for both patients and caregivers. nih.govicer.orgresearchgate.netnih.gov

Studies on specific long-term outcomes: Investigating the long-term effects of this compound on specific organ systems, such as cardiac and pulmonary function, bone health, and growth. becarispublishing.comnih.govdrugbank.com

Data generated would include:

Longitudinal functional assessment scores (e.g., motor function tests) jmcp.orgbecarispublishing.combecarispublishing.cominstitut-myologie.orgdrugbank.com

Scores from quality of life questionnaires nih.govicer.orgresearchgate.netnih.gov

Data on the incidence and severity of long-term complications (e.g., scoliosis, cardiomyopathy) emflaza.combecarispublishing.comnih.govdrugbank.com

Growth charts and bone density measurements researchgate.netbecarispublishing.cominstitut-myologie.orgnih.gov

These data would be presented in longitudinal plots showing changes in outcomes over time and in tables summarizing the incidence of long-term events.

Health Economics and Outcomes Research (HEOR) Perspectives on Therapeutic Value

Future research will involve:

Cost-effectiveness analyses: Evaluating the cost per quality-adjusted life year (QALY) or other relevant health outcomes gained with this compound compared to comparators. jmcp.org

Budget impact analyses: Assessing the potential financial impact of introducing or continuing this compound use on healthcare budgets.

Studies on the economic burden of disease: Quantifying the direct and indirect costs associated with the conditions treated by this compound, providing context for the value of therapeutic interventions. icer.org

Data generated would include:

Healthcare resource utilization data (hospitalizations, clinic visits, medications)

Cost data associated with treatments and disease management

Quality-adjusted life year (QALY) data derived from health state utilities

Productivity losses and other indirect costs

These data would be presented in cost-effectiveness ratios, budget impact projections, and tables detailing the components of healthcare costs. For example, a table might show the incremental cost-effectiveness ratio of this compound versus prednisone (B1679067) in DMD. jmcp.org

Q & A

Q. What are the pharmacokinetic properties of deflazacort, and how do they inform dosing regimens in clinical trials?

this compound's pharmacokinetics are characterized by rapid conversion to its active metabolite, this compound-21-hydroxide, with a bioavailability of ~68% and a plasma half-life of ~1.8 hours. Single-dose studies (e.g., 30 mg in healthy volunteers) show peak plasma concentrations at ~1 hour post-administration . These properties underpin its once-daily dosing in Duchenne muscular dystrophy (DMD) trials, balancing efficacy with metabolic stability. Researchers should consider bioavailability and clearance rates when designing dose-escalation studies or comparing it to other corticosteroids like prednisone.

Q. What standardized efficacy endpoints are used in this compound trials for DMD, and how are they measured?

Key endpoints include:

  • 6-minute walk distance (6MWD) : Assesses ambulatory function; a decline of >30 meters is clinically significant .
  • Timed function tests (e.g., 4-stair climb) : Quantifies muscle strength and mobility .
  • Age at loss of ambulation : Derived from longitudinal observational data, with this compound associated with a median delay of ~3 years compared to prednisone . Standardization of these metrics is critical for cross-trial comparisons.

Q. What methodological approaches are recommended for quantifying this compound in pharmaceutical formulations or biological samples?

Reverse-phase HPLC with UV detection (λ = 265–266 nm) is validated for this compound quantification, offering linearity (20–100 µg/mL), precision (RSD <0.2%), and recovery rates of 80–120% . Internal standards like lamivudine or this compound-21-formate improve accuracy in serum analyses .

Q. What are the most frequently reported adverse effects of this compound in pediatric populations?

Common adverse effects include growth suppression (height Z-scores decline with prolonged use), weight gain (less severe vs. prednisone), and elevated BMI. Linear mixed-effects models show cumulative dose and dosing frequency significantly impact these outcomes . Monitoring growth parameters is essential in long-term studies.

Advanced Research Questions

Q. How do researchers address contradictory evidence in comparative efficacy studies of this compound vs. prednisone?

Discrepancies arise from heterogeneous trial designs (e.g., observational vs. RCT data) and endpoint variability. For example:

  • Network meta-analyses (NMAs) : Limited by insufficient head-to-head RCTs, forcing reliance on cohort studies (e.g., a 3-year delay in loss of ambulation with this compound ).
  • Post hoc analyses : The ACT DMD trial reported a 39-meter vs. 70-meter decline in 6MWD for this compound vs. prednisone, but confounding factors (e.g., baseline differences) require sensitivity analyses . Robustness is improved by using standardized outcome measures and adjusting for covariates like corticosteroid exposure duration.

Q. What methodological challenges arise in evaluating this compound's long-term impact on growth and bone health?

Longitudinal studies reveal that this compound duration and cumulative dose correlate with reduced height (p < 0.001) and increased BMI (p = 0.03) . Challenges include:

  • Confounding by disease progression : DMD itself affects growth, necessitating matched controls.
  • Dose-response modeling : Mixed-effects models account for interpatient variability in glucocorticoid sensitivity . Dual X-ray absorptiometry (DXA) and growth velocity charts are recommended for monitoring.

Q. How is cost-effectiveness analyzed for this compound in health economic models?

Probabilistic sensitivity analyses (10,000 simulations) estimate incremental cost per quality-adjusted life year (QALY). At a $150,000/QALY threshold, this compound has <1% probability of cost-effectiveness due to high drug costs and modest survival benefits (~3-year shift in ambulatory/mortality curves) . Scenario analyses explore assumptions (e.g., survival curve shifts) to test model robustness.

Q. What evidence gaps exist in this compound's safety profile, and how can they be addressed in future studies?

Systematic reviews highlight insufficient data on rare adverse events (e.g., cataracts, fractures) and long-term outcomes (>10 years) . Recommendations include:

  • Registry-based studies : Leverage real-world data (e.g., TREAT-NMD registry) to capture rare events.
  • Biomarker integration : Correlate this compound exposure with osteocalcin levels or bone turnover markers .

Q. What are the implications of this compound's FDA approval on clinical trial design for DMD therapies?

Approval (2017) established this compound as a comparator in trials, requiring stratification by corticosteroid type. Trials must now:

  • Control for background therapy : Stable this compound regimens are mandated in recent gene therapy trials .
  • Address survivorship bias : Delayed disease progression in this compound cohorts may skew long-term outcomes .

Methodological Considerations

Q. How can researchers optimize HPLC protocols for this compound in complex matrices (e.g., serum)?

Key steps include:

  • Sample preparation : Protein precipitation with acetonitrile to reduce matrix interference .
  • Column selection : Spherisorb® C18 columns (150 × 4.6 mm, 5 µm) achieve baseline separation in <6 minutes .
  • Validation : Follow ICH guidelines for precision, accuracy, and stability under varying pH/temperature .

Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects?

Mixed-effects models account for repeated measures (e.g., annual 6MWD assessments) and covariates like age at initiation. Threshold analyses identify minimum effective doses, while Kaplan-Meier curves model time-to-event outcomes (e.g., loss of ambulation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deflazacort
Reactant of Route 2
Deflazacort

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.